3'-Deoxyinosine
Beschreibung
structure given in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDLTVHZJHPAW-BAJZRUMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927210 | |
| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13146-72-0 | |
| Record name | 3'-Deoxyinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-DEOXYINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J71U8QAU3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Deoxyinosine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxyinosine is a purine nucleoside analog with significant biological activities, most notably as a potent and selective anti-parasitic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, particularly against Leishmania species. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of its metabolic pathway, to support further research and development efforts in the field of chemotherapy.
Chemical Structure and Identification
This compound is a derivative of the naturally occurring nucleoside inosine, from which it differs by the absence of a hydroxyl group at the 3' position of the ribofuranose sugar moiety. This structural modification is key to its biological activity.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[1] |
| Molecular Formula | C₁₀H₁₂N₄O₄[1] |
| Molecular Weight | 252.23 g/mol [1] |
| CAS Number | 13146-72-0[1] |
| PubChem CID | 135513783[1] |
| Synonyms | Inosine, 3'-deoxy-; 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one; Didanosine Impurity D |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | 190-193 °C | ChemicalBook |
| Boiling Point (Predicted) | 681.2 ± 65.0 °C | ChemicalBook |
| Density (Predicted) | 1.91 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | ChemicalBook |
| LogP | -1.7 | PubChem |
| Stability | Hygroscopic | ChemicalBook |
| Storage | -20°C under inert atmosphere | ChemicalBook |
Biological Activity and Mechanism of Action
This compound exhibits potent and selective activity against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis.
Anti-leishmanial Activity
This compound is a potent inhibitor of the growth of Leishmania tropica promastigotes, with a reported EC₅₀ value of 4.43 x 10⁻⁷ M. In contrast, it shows significantly lower toxicity towards mammalian cells, with an EC₅₀ value of 1.25 x 10⁻⁴ M in mouse mammary tumor FM3A cells, indicating a high degree of selectivity.
Mechanism of Action in Leishmania
The selective toxicity of this compound in Leishmania is attributed to its metabolic conversion within the parasite into the highly toxic cordycepin (3'-deoxyadenosine) nucleotides. Leishmania possess the enzymatic machinery to aminate the 6-position of the purine ring of this compound, a capability that is absent or significantly lower in host mammalian cells. This metabolic pathway is a key determinant of its anti-leishmanial activity.
The metabolic activation of this compound in Leishmania can be visualized as follows:
Caption: Metabolic activation pathway of this compound in Leishmania.
The resulting cordycepin triphosphate can then interfere with nucleic acid synthesis and other essential cellular processes, leading to parasite death.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process, a general outline of which is provided below. For a detailed protocol, refer to the original publication by Yamazaki et al. (1973).
Experimental Workflow for the Synthesis of this compound:
Caption: General workflow for the chemical synthesis of this compound.
A Note on Methodology: The specific reagents and reaction conditions for each step, including the choice of protecting groups, activating agents, and deoxygenating reagents, are critical for a successful synthesis and should be followed precisely as detailed in the cited literature. Purification is typically achieved through column chromatography, and the final product's identity and purity are confirmed using analytical techniques such as NMR and mass spectrometry.
In Vitro Anti-leishmanial Activity Assay
The following protocol describes a standard method for evaluating the in vitro activity of this compound against Leishmania tropica promastigotes.
1. Parasite Culture:
-
Leishmania tropica promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
Parasites are maintained in the logarithmic phase of growth for use in the assay.
2. Drug Preparation:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO or sterile water) and serially diluted to obtain a range of test concentrations.
3. Assay Procedure:
-
Promastigotes in the logarithmic growth phase are harvested, counted, and resuspended in fresh culture medium to a density of 1 x 10⁶ cells/mL.
-
100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
100 µL of the diluted this compound solutions are added to the respective wells to achieve the final desired concentrations. Control wells receive medium with the corresponding solvent concentration.
-
The plates are incubated at 26°C for 72 hours.
4. Determination of Parasite Viability:
-
After the incubation period, parasite viability is assessed using a resazurin-based assay. 20 µL of resazurin solution (0.125 mg/mL) is added to each well, and the plates are incubated for another 4-6 hours.
-
The fluorescence (560 nm excitation / 590 nm emission) is measured using a microplate reader. The fluorescence intensity is proportional to the number of viable parasites.
5. Data Analysis:
-
The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control.
-
The EC₅₀ value (the concentration of the drug that inhibits parasite growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Anti-leishmanial Assay:
Caption: Workflow for the in vitro anti-leishmanial activity assay.
Conclusion
This compound is a promising anti-parasitic agent with a well-defined mechanism of selective toxicity against Leishmania. Its unique metabolic activation pathway within the parasite offers a clear rationale for its efficacy and selectivity. The information and protocols provided in this technical guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of developing new and effective therapies for leishmaniasis.
References
3'-Deoxyinosine: A Technical Guide for Researchers
CAS Number: 13146-72-0 Molecular Weight: 252.23 g/mol
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 3'-Deoxyinosine. It covers the core chemical and physical properties, synthesis and purification, mechanism of action, and experimental applications of this purine nucleoside analog.
Core Properties and Data
This compound is a purine 3'-deoxyribonucleoside, where the hydroxyl group at the 3' position of the ribose sugar is replaced by a hydrogen.[1] This structural modification is key to its biological activity.
| Property | Value | Source |
| CAS Number | 13146-72-0 | [1] |
| Molecular Formula | C₁₀H₁₂N₄O₄ | [1] |
| Molecular Weight | 252.23 g/mol | [1] |
| Physical State | Solid, white powder | [2] |
| Melting Point | > 250 °C (decomposes) | |
| Solubility | Soluble in methanol, ethanol, DMSO | |
| LogP | -1.71 |
Synthesis and Purification
While this compound can be formed in vivo as a metabolite of cordycepin (3'-deoxyadenosine) through the action of adenosine deaminase (ADA), its chemical and enzymatic synthesis are crucial for research and development purposes.
Chemo-enzymatic Synthesis:
A common strategy involves the enzymatic transglycosylation of a purine base with a modified sugar donor. For instance, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine can be synthesized using 3'-deoxycytidine as the sugar donor, which can then be enzymatically converted to 3'-deoxyguanosine and subsequently to this compound.
Purification:
Purification of this compound from a reaction mixture or natural extract typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for achieving high purity (>95%). Characterization and confirmation of the purified product can be performed using mass spectrometry and infrared spectroscopy.
Mechanism of Action and Biological Activities
This compound is a purine nucleoside analog with demonstrated anticancer and potential antiviral and anti-inflammatory activities. Its primary mechanism of action involves its intracellular conversion to the active triphosphate form, this compound triphosphate (3'-dITP). This analog can then interfere with nucleic acid synthesis.
Anticancer Activity:
The anticancer effects of this compound are attributed to the inhibition of DNA synthesis and the induction of apoptosis. As a metabolite of cordycepin, its activity is closely linked to the expression of adenosine deaminase (ADA). In cancer cells with low ADA expression, cordycepin's anticancer effects are more pronounced. Conversely, inhibition of ADA can enhance the therapeutic efficacy by preventing the conversion of cordycepin to the less active this compound in some contexts. However, this compound itself can be further metabolized to cordycepin 5'-triphosphate, which exhibits therapeutic effects.
Antiviral and Anti-inflammatory Activity:
Derivatives of 3'-deoxyadenosine have shown broad-spectrum antiviral activity against various RNA and DNA viruses. The proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase. The anti-inflammatory effects are thought to be mediated through the modulation of cytokine production, such as the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.
Signaling Pathway Involvement:
As a metabolite of cordycepin, the biological effects of this compound are linked to pathways affected by its parent compound. Cordycepin is known to influence the NF-κB and mTOR signaling pathways. It is postulated that the active metabolite, cordycepin triphosphate (COR-TP), which can be formed from this compound, is a key player in these biological effects.
Caption: Metabolic conversion of Cordycepin to this compound and its active triphosphate form.
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination):
-
Cell Culture: Plate cancer cell lines (e.g., B16-BL6 mouse melanoma, Lewis lung carcinoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Pharmacokinetic Analysis in Animal Models (as a metabolite of Cordycepin):
-
Animal Model: Utilize appropriate animal models, such as rats.
-
Drug Administration: Administer cordycepin intravenously or orally at specified doses (e.g., 8 mg/kg or 80 mg/kg).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to isolate plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Logical Workflow for Investigating this compound's Anticancer Potential
Caption: A logical workflow for the preclinical evaluation of this compound's anticancer properties.
References
3'-Deoxyinosine: A Key Metabolite in the Pharmacological Profile of Cordycepin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog isolated from the fungus Cordyceps militaris. It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Upon administration, cordycepin undergoes rapid metabolism, primarily through deamination, to its major metabolite, 3'-deoxyinosine. Understanding the metabolic fate of cordycepin and the biological activity of its metabolites is crucial for the development of cordycepin-based therapeutics. This technical guide provides a comprehensive overview of this compound as a metabolite of cordycepin, focusing on its metabolic pathway, quantitative analysis, experimental protocols, and its role in relevant signaling pathways.
Metabolic Pathway of Cordycepin to this compound
The primary metabolic transformation of cordycepin in vivo is its conversion to this compound. This reaction is catalyzed by the enzyme adenosine deaminase (ADA), which is ubiquitously expressed in various tissues.[1][2][3] The deamination process involves the removal of an amino group from the purine ring of cordycepin, resulting in the formation of this compound.
Interestingly, this compound is not an inactive end-product. It can be subsequently converted back to cordycepin nucleotides through a salvage pathway. This bioconversion allows this compound to act as a prodrug, with recent studies showing it can be converted to the active therapeutic moiety, cordycepin triphosphate, in certain cells like macrophages and tumor cells.[4][5] This finding is particularly significant for oral administration of cordycepin, where high systemic concentrations of this compound are observed while cordycepin itself is often undetectable.
The rapid metabolism of cordycepin by ADA significantly shortens its in vivo half-life. To overcome this, co-administration of ADA inhibitors, such as pentostatin or erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA), has been shown to prolong the half-life of cordycepin and enhance its therapeutic effects.
Quantitative Data on Cordycepin and this compound
The pharmacokinetic parameters of cordycepin and this compound have been investigated in several preclinical studies, primarily in rats. The data highlights the rapid metabolism of cordycepin and the resulting high systemic exposure to this compound, especially after oral administration.
Table 1: Pharmacokinetic Parameters of Cordycepin and this compound in Rats
| Analyte | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Cordycepin | Intravenous | 10 | 2100 ± 900 | - | - | 0.085 ± 0.02 | |
| Cordycepin | Intraperitoneal | 10 | 7.8 | - | - | 1.7 | |
| This compound | Intravenous (Cordycepin) | 8 | ~2500 | ~0.1 | - | - | |
| This compound | Intravenous (Cordycepin) | 20 | ~7000 | ~0.1 | - | - | |
| This compound | Oral (Cordycepin) | 8 | ~1000 | ~0.5 | - | - | |
| This compound | Oral (Cordycepin) | 80 | ~8000 | ~1.0 | - | - |
Table 2: In Vitro Metabolism of Cordycepin by Adenosine Deaminase (ADA)
| Enzyme Source | Substrate | Km (μmol/L) | Vmax (nmol/min/mg protein) | Reference |
| ADA1-expressing HEK293 cells | Cordycepin | 54.9 | 45.8 | |
| Mouse Erythrocytes | Cordycepin | 350.3 | 12.1 |
Experimental Protocols
Accurate quantification of cordycepin and its metabolite, this compound, is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common analytical technique employed for this purpose.
Protocol 1: Simultaneous Determination of Cordycepin and this compound in Rat Whole Blood by UPLC-MS
This protocol is adapted from a validated method for the pharmacokinetic study of cordycepin and its metabolite in rats.
1. Sample Preparation: a. Collect rat whole blood samples into tubes containing an anticoagulant (e.g., EDTA). b. To prevent ex vivo deamination of cordycepin, immediately add a protein precipitation agent containing an internal standard (IS), such as 2-chloroadenosine in methanol. A typical ratio is 1:4 (blood:methanol). c. Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. d. Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase and inject it into the UPLC-MS system.
2. UPLC-MS Conditions:
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive hybrid quadrupole-orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) of the [M+H]+ ions for cordycepin, this compound, and the internal standard.
Protocol 2: In Vitro Metabolism of Cordycepin using ADA-expressing Cells
This protocol is based on studies investigating the deamination of cordycepin by different ADA isoforms.
1. Cell Culture and Lysate Preparation: a. Culture HEK293 cells stably expressing human ADA1 or ADA2, along with mock-transfected control cells. b. Harvest the cells and prepare total cell homogenates by sonication in a suitable buffer (e.g., phosphate buffer). c. Determine the protein concentration of the cell homogenates using a standard method (e.g., Bradford assay).
2. Enzyme Assay: a. Prepare a reaction mixture containing the cell homogenate (e.g., 0.05 mg protein/mL), cordycepin at various concentrations, and buffer in a total volume of 1 mL. b. Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes). c. Terminate the reaction by adding a quenching solution (e.g., perchloric acid) followed by neutralization. d. Centrifuge the mixture to remove precipitated protein.
3. HPLC Analysis: a. Analyze the supernatant by HPLC with UV detection to quantify the amount of this compound formed. b. Use a reversed-phase C18 column and an isocratic mobile phase (e.g., methanol/water mixture). c. Monitor the absorbance at a specific wavelength (e.g., 254 nm). d. Calculate the enzyme kinetics (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Signaling Pathways
Cordycepin exerts its biological effects by modulating various intracellular signaling pathways. The activation of AMP-activated protein kinase (AMPK) is a key mechanism underlying many of its therapeutic benefits.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Cordycepin acts as a prodrug that activates AMPK. Upon entering the cell, cordycepin is phosphorylated to cordycepin monophosphate, which is structurally similar to adenosine monophosphate (AMP). Cordycepin monophosphate then mimics the effects of AMP by binding to the gamma subunit of AMPK, leading to its allosteric activation. Activated AMPK plays a central role in regulating cellular energy homeostasis and has been implicated in the anti-inflammatory and metabolic regulatory effects of cordycepin.
Conclusion
This compound is a pivotal metabolite in the pharmacology of cordycepin. Its formation via adenosine deaminase-mediated metabolism significantly influences the pharmacokinetic profile of the parent compound. The recognition that this compound can be converted to the active cordycepin triphosphate highlights its role as a key intermediate, particularly in the context of oral drug delivery. The detailed experimental protocols and an understanding of the signaling pathways modulated by cordycepin and its metabolites are essential for the continued development of this promising natural product into a clinically effective therapeutic agent. Future research should further elucidate the specific biological activities of this compound and its contribution to the overall therapeutic effects of cordycepin.
References
- 1. Cordycepin Ameliorates Nonalcoholic Steatohepatitis by Activation of the AMP-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of 3'-Deoxyinosine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3'-Deoxyinosine, a naturally occurring nucleoside analog. The biosynthesis is a two-stage process initiated with the formation of Cordycepin (3'-deoxyadenosine) from adenosine, primarily in entomopathogenic fungi such as Cordyceps militaris, followed by the enzymatic deamination of Cordycepin to this compound by adenosine deaminase (ADA). This document details the enzymatic steps, presents key quantitative data, and provides in-depth experimental protocols relevant to the study of this pathway. The intended audience for this guide includes researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.
Introduction
This compound is a purine nucleoside that has garnered interest in the scientific community due to its relationship with Cordycepin, a compound with a wide range of reported biological activities. The biosynthesis of this compound is not a de novo pathway but rather the metabolic conversion of its direct precursor, Cordycepin. Understanding this pathway is critical for the metabolic engineering of microorganisms to enhance the production of these nucleosides and for elucidating their roles in biological systems. This guide will first detail the biosynthesis of Cordycepin and then describe its subsequent conversion to this compound.
The Biosynthetic Pathway of this compound
The formation of this compound is a sequential two-part process:
-
Biosynthesis of Cordycepin (3'-Deoxyadenosine): This pathway occurs in certain fungi, most notably Cordyceps militaris. It involves a dedicated gene cluster (Cns1-Cns4) that converts adenosine into Cordycepin.
-
Conversion to this compound: Cordycepin is subsequently converted to this compound through the action of the ubiquitous enzyme adenosine deaminase (ADA).
Stage 1: Biosynthesis of Cordycepin
The biosynthesis of Cordycepin from adenosine is a multi-step enzymatic process orchestrated by the products of the Cns gene cluster. The proposed pathway is as follows[1]:
-
Phosphorylation of Adenosine: The pathway begins with the phosphorylation of adenosine at the 3'-hydroxyl group of the ribose moiety to yield adenosine-3'-monophosphate (3'-AMP). The enzyme Cns3, which contains a nucleoside/nucleotide kinase domain, is thought to catalyze this step[1][2].
-
Dephosphorylation to an Intermediate: 3'-AMP is then dephosphorylated by Cns2, a metal-dependent phosphohydrolase, to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA)[1][2].
-
Reduction to Cordycepin: The final step is the reduction of the 2'-carbonyl group of 2'-C-3'-dA by the oxidoreductase Cns1 to produce Cordycepin (3'-deoxyadenosine). Cns1 and Cns2 have been shown to interact closely, suggesting they may function as a complex.
Stage 2: Conversion of Cordycepin to this compound
The conversion of Cordycepin to this compound is a single enzymatic step catalyzed by adenosine deaminase (ADA) (EC 3.5.4.4). ADA is a widely distributed enzyme in mammals that catalyzes the hydrolytic deamination of adenosine and its analogs to their corresponding inosine forms.
-
Enzymatic Reaction: ADA converts Cordycepin to this compound by removing the amino group from the adenine base and replacing it with a hydroxyl group, thus forming a hypoxanthine base.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of adenosine deaminase (ADA) with Cordycepin as a substrate have been determined in various systems.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| ADA1-expressing HEK293 cells | Cordycepin | 54.9 | 45.8 | |
| Mouse erythrocytes | Cordycepin | 350.3 | 12.1 | |
| ADA1-expressing HEK293 cells | Adenosine | 125.8 | 621.9 | |
| ADA1-expressing HEK293 cells | 2'-deoxyadenosine | 51.3 | 467.8 |
In Vivo and In Vitro Concentrations
The concentrations of Cordycepin and this compound can vary significantly depending on the biological context.
| Sample Type | Compound | Concentration | Reference |
| Cordyceps militaris fruiting bodies | Cordycepin | 2.654 ± 0.02 mg/g | |
| Cordyceps sinensis | Cordycepin | 0.9801 ± 0.01 mg/g | |
| Rat plasma (intravenous Cordycepin) | This compound | Time-dependent | |
| RAW264.7 cells (treated with 20 µM Cordycepin for 6h) | This compound | Present |
Experimental Protocols
Extraction of Cordycepin and this compound from Fungal Cultures
This protocol is adapted for the extraction of nucleosides from Cordyceps militaris mycelia or culture filtrate.
Materials:
-
Freeze-dried mycelia or culture filtrate
-
Methanol
-
Liquid nitrogen (for mycelia)
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation (Mycelia):
-
Harvest mycelia by filtration and freeze-dry.
-
Grind the freeze-dried mycelia into a fine powder using a mortar and pestle with liquid nitrogen.
-
Weigh approximately 1.0 g of the powdered mycelia.
-
-
Sample Preparation (Culture Filtrate):
-
Separate the culture filtrate from the mycelia by filtration through Whatman No. 40 filter paper.
-
Centrifuge the filtrate at 10,000 rpm to remove any remaining cells.
-
-
Extraction:
-
For mycelia, add 10 ml of a methanol:water solution (e.g., 90:10, v/v) to the powdered sample in a centrifuge tube.
-
For the culture filtrate, perform a liquid-liquid extraction with an equal volume of methanol, repeated three to four times.
-
For solid samples, sonicate the mixture for 30 minutes to enhance extraction.
-
-
Clarification and Concentration:
-
Centrifuge the methanolic extract at 10,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Final Preparation for Analysis:
-
Re-dissolve the dried extract in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the simultaneous quantification of Cordycepin and this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
HPLC-grade methanol
-
HPLC-grade water
-
Cordycepin and this compound analytical standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water. A common isocratic mobile phase is 15:85 (v/v) methanol:water. A gradient elution can also be used for better separation.
-
Standard Curve Generation:
-
Prepare a stock solution of Cordycepin and this compound standards in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 1 to 100 µg/mL).
-
Inject each standard concentration into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered sample extract into the HPLC system.
-
Set the detection wavelength to 260 nm.
-
Set the flow rate to approximately 0.7-1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
-
Quantification:
-
Identify the peaks corresponding to Cordycepin and this compound by comparing their retention times with the standards.
-
Calculate the concentration of each compound in the sample using the standard curve.
-
Adenosine Deaminase (ADA) Activity Assay
This protocol is for determining the enzymatic activity of ADA on the substrate Cordycepin.
Materials:
-
Enzyme source (e.g., cell lysate, purified ADA)
-
Sodium acetate buffer (400 mM, pH 5.8)
-
Cordycepin solution (substrate)
-
Acetonitrile
-
Thermomixer or water bath at 37°C
-
Centrifuge
-
HPLC system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture (total volume 200 µL) containing:
-
Sodium acetate buffer (pH 5.8)
-
Enzyme source (e.g., 0.05 mg protein/mL for cell homogenates)
-
Substrate (Cordycepin) at a desired concentration.
-
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture (without the substrate) at 37°C for 3 minutes.
-
Initiate the reaction by adding the Cordycepin solution.
-
Incubate at 37°C for a defined period (e.g., 2-30 minutes, within the linear range of the reaction).
-
-
Reaction Termination:
-
Stop the reaction by adding 400 µL of acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at 10,000 x g for 3 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Analyze a 50 µL aliquot of the supernatant by HPLC as described in Protocol 4.2 to quantify the amount of this compound produced.
-
-
Calculation of Activity:
-
Calculate the rate of this compound formation and express the enzyme activity in nmol/min/mg of protein.
-
Conclusion
The biosynthesis of this compound is a fascinating example of metabolic conversion of a complex natural product, Cordycepin. This guide has outlined the key enzymatic steps involved in this pathway, from the synthesis of Cordycepin by the Cns enzyme cluster in Cordyceps militaris to its final deamination by adenosine deaminase. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating these nucleosides. Further research into the regulation of the Cns gene cluster and the characterization of its enzymes will undoubtedly open new avenues for the biotechnological production of Cordycepin and its derivatives.
References
3'-Deoxyinosine: A Pivotal Intermediate in Purine Metabolism and Drug Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxyinosine is a purine nucleoside analog that plays a significant role as a key metabolic intermediate in the action of the investigational drug cordycepin (3'-deoxyadenosine). This technical guide provides a comprehensive overview of the role of this compound in purine metabolism, its enzymatic regulation, and its ultimate impact on cellular processes. This document details the metabolic pathways involving this compound, presents quantitative data on its interactions with key enzymes, and provides detailed experimental protocols for its study. The information is intended to support further research and drug development efforts centered on purine metabolism and nucleoside analog therapeutics.
Introduction
This compound, a structural analog of the natural purine nucleoside inosine, is distinguished by the absence of a hydroxyl group at the 3' position of its ribose sugar.[1] While not a direct therapeutic agent itself, this compound is a critical metabolite of cordycepin (3'-deoxyadenosine), a compound with demonstrated anticancer, antiviral, and immunomodulatory properties.[2][3] The conversion of cordycepin to this compound by adenosine deaminase (ADA) is a pivotal step that dictates the subsequent metabolic fate and biological activity of the parent compound.[4] Understanding the intricate role of this compound within the complex network of purine metabolism is therefore essential for elucidating the mechanism of action of cordycepin and for the rational design of novel nucleoside-based therapeutics.
This guide will delve into the metabolic pathways that produce and degrade this compound, its conversion to the active triphosphate form (3'-dATP), and its interactions with key enzymes of purine metabolism.
The Metabolic Journey of this compound
The metabolic pathway of this compound is intrinsically linked to the metabolism of its precursor, cordycepin. The journey begins with the cellular uptake of cordycepin and its subsequent enzymatic transformations.
Formation from Cordycepin
Cordycepin is readily deaminated by the enzyme adenosine deaminase (ADA) to form this compound.[4] This conversion is a critical determinant of cordycepin's therapeutic efficacy, as ADA levels can vary between different cell types and disease states. High ADA activity can lead to rapid conversion of cordycepin to this compound, which may then be either catabolized or channeled into the active triphosphate form.
Catabolism by Purine Nucleoside Phosphorylase
This compound is a substrate for purine nucleoside phosphorylase (PNP) , a key enzyme in the purine salvage pathway. PNP catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound, yielding hypoxanthine and 3-deoxyribose-1-phosphate . Hypoxanthine can then be further metabolized to xanthine and uric acid or salvaged back into the purine nucleotide pool. This catabolic step represents a clearance mechanism for this compound.
Anabolism to the Active Triphosphate Form
The therapeutic effects of cordycepin are largely attributed to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP) , which is formed from this compound through a salvage pathway. This anabolic conversion involves a series of phosphorylation steps:
-
Phosphorylation to this compound Monophosphate (3'-dIMP): The initial and likely rate-limiting step is the phosphorylation of this compound to its monophosphate form. Evidence suggests that deoxycytidine kinase (dCK) is a key enzyme responsible for this conversion. Deoxycytidine kinase has a broad substrate specificity and is known to phosphorylate other deoxynucleosides.
-
Conversion to 3'-Deoxyadenosine Monophosphate (3'-dAMP): 3'-dIMP is then converted to 3'-dAMP.
-
Sequential Phosphorylation to 3'-dADP and 3'-dATP: 3'-dAMP is subsequently phosphorylated to the diphosphate (3'-dADP) and then the triphosphate (3'-dATP) forms by nucleoside diphosphate kinases (NDPKs) .
The resulting 3'-dATP is a structural analog of ATP and can interfere with nucleic acid synthesis.
Mechanism of Action of 3'-dATP
3'-dATP, the ultimate active metabolite derived from this compound, exerts its cytotoxic and antiviral effects primarily through the inhibition of DNA and RNA synthesis.
-
Inhibition of DNA Synthesis: 3'-dATP acts as a competitive inhibitor of ATP in DNA synthesis. It has been shown to inhibit replicative DNA synthesis with an IC50 of approximately 0.15 mM in the presence of 1.0 mM ATP.
-
Inhibition of RNA Synthesis and Chain Termination: As an analog of ATP, 3'-dATP can be incorporated into growing RNA chains by RNA polymerases. However, due to the absence of the 3'-hydroxyl group, it acts as a chain terminator, preventing further elongation of the RNA transcript. It is a potent inhibitor of translocation by RNA polymerase II, with a reported inhibition constant (Ki) of 0.15 µM.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound and its metabolites with key enzymes.
| Compound | Enzyme | Parameter | Value | Organism/System | Reference |
| 3'-dATP | RNA Polymerase II | Ki (inhibition of translocation) | 0.15 µM | Wheat germ | |
| 3'-dATP | ATP-dependent DNA synthesis | IC50 | ~0.15 mM (in the presence of 1.0 mM ATP) | Toluene-treated Escherichia coli | |
| 3'-dATP | RNA Polymerase I | Ki | Competitive with ATP (value not specified) | Novikoff hepatoma cells | |
| 3'-dATP | RNA Polymerase II | Ki | Competitive with ATP (value not specified) | Novikoff hepatoma cells |
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows related to this compound.
References
- 1. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 2. Poly(dAT) dependent trinucleotide synthesis catalysed by wheat germ RNA polymerase II. Effects of nucleotide substrates and cordycepin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 3'-Deoxyinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxyinosine, a purine nucleoside analog, has garnered significant interest in the scientific community for its diverse biological activities. As a primary metabolite of the well-known bioactive compound cordycepin (3'-deoxyadenosine), this compound plays a crucial role in the pharmacological effects observed after cordycepin administration. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its mechanism of action, therapeutic potential, and relevant experimental data. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising molecule.
Introduction
This compound is a naturally occurring purine nucleoside analog that lacks the hydroxyl group at the 3' position of the ribose sugar. It is structurally similar to inosine and is a key intermediate in purine metabolism. The primary source of this compound in biological systems is through the deamination of cordycepin (3'-deoxyadenosine) by the enzyme adenosine deaminase (ADA). While often considered a less active metabolite of cordycepin, emerging evidence suggests that this compound possesses its own intrinsic biological activities and can also be metabolically converted back to the pharmacologically active cordycepin nucleotides within target cells. This guide will delve into the known biological functions of this compound, its quantitative efficacy, and the experimental approaches used to elucidate its activity.
Quantitative Data on Biological Activity
The biological efficacy of this compound has been quantified against various cell types, highlighting its potential as a selective therapeutic agent. The following tables summarize the key quantitative data available in the literature.
Table 1: Anti-protozoal Activity of this compound and its Analogs
| Compound | Organism | Assay Type | Parameter | Value | Reference |
| This compound | Leishmania tropica promastigotes | Growth Inhibition | EC50 | 0.443 µM | [1] |
| 3'-deoxy-3'-fluoroinosine | Leishmania tropica promastigotes | Growth Inhibition | EC50 | 0.23 µM | [2] |
| 3'-deoxy-3'-fluoroinosine | Leishmania donovani promastigotes | Growth Inhibition | EC50 | 1.0 µM | [2] |
Table 2: Cytotoxicity of this compound against a Mammalian Cell Line
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Mouse mammary tumor FM3A cells | Cytotoxicity | EC50 | 125 µM | [1] |
Mechanism of Action
The biological activity of this compound is multifaceted and primarily attributed to its intracellular conversion into pharmacologically active metabolites.
Conversion to Cordycepin Nucleotides
A key aspect of this compound's mechanism of action is its intracellular conversion to cordycepin (3'-deoxyadenosine) nucleotides. Within target cells, particularly in organisms like Leishmania, this compound can be aminated at the 6-position to form 3'-deoxyadenosine monophosphate (cordycepin monophosphate). This is subsequently phosphorylated to the di- and triphosphate forms (cordycepin diphosphate and triphosphate). Cordycepin triphosphate is a known inhibitor of RNA synthesis and other cellular processes, leading to cytotoxicity.[1] This metabolic conversion provides a basis for the selective toxicity of this compound against certain pathogens that possess the necessary enzymatic machinery for this transformation.
Interaction with Signaling Pathways
As a metabolite of cordycepin, the biological effects of this compound are closely linked to the signaling pathways modulated by cordycepin. The activity of cordycepin is often dependent on its conversion to this compound by adenosine deaminase (ADA). Therefore, understanding the signaling pathways affected by cordycepin provides insight into the potential downstream effects of this compound administration.
Cordycepin has been shown to affect the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cell survival. The conversion of cordycepin to this compound is a key step in this process, suggesting that this compound may be involved in modulating NF-κB activity.
Recent studies have indicated that cordycepin's anticancer effects are dependent on ADA activity and that it may exert its function through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. The conversion of cordycepin to this compound is a critical step, suggesting a role for this compound in the modulation of Hsp90 function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activity.
Anti-leishmanial Growth Inhibition Assay
This protocol is adapted from methodologies used to determine the EC50 of compounds against Leishmania promastigotes.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the growth of Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. tropica)
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10% fetal bovine serum)
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
96-well microtiter plates
-
Incubator (26°C)
-
Microplate reader
-
Cell viability reagent (e.g., resazurin-based assay)
Procedure:
-
Culture Leishmania promastigotes in complete medium to the late logarithmic phase of growth.
-
Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium.
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of the diluted this compound solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of the compound. Include wells with cells and medium only as a negative control and wells with a known anti-leishmanial drug as a positive control.
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of the cell viability reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay
This protocol is a general method for assessing the cytotoxicity of a compound on a mammalian cell line.
Objective: To determine the 50% effective concentration (EC50) of this compound that causes a reduction in the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., FM3A)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell viability reagent (e.g., MTT, XTT, or resazurin-based)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.
HPLC Analysis of this compound and its Metabolites
This protocol provides a general framework for the separation and quantification of this compound and related nucleosides using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound and its metabolites (e.g., cordycepin) in biological samples.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of methanol and an aqueous buffer like phosphate buffer)
-
Standards of this compound and cordycepin
-
Biological samples (e.g., cell lysates, plasma) pre-treated to remove proteins and other interfering substances.
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column.
-
Prepare a series of standard solutions of this compound and cordycepin of known concentrations to generate a calibration curve.
-
Inject a fixed volume of each standard solution and the prepared biological samples into the HPLC system.
-
Run the HPLC method with a suitable gradient to separate the compounds of interest.
-
Detect the compounds by monitoring the UV absorbance at a specific wavelength (e.g., 260 nm).
-
Identify the peaks corresponding to this compound and cordycepin based on their retention times compared to the standards.
-
Quantify the amount of each compound in the samples by comparing the peak areas to the calibration curve.
Clinical Significance
To date, there are no known clinical trials that have specifically evaluated this compound as a therapeutic agent. However, its role as a major metabolite of cordycepin is of significant clinical relevance. Pharmacokinetic studies of cordycepin have shown that it is rapidly converted to this compound in vivo. This suggests that the therapeutic effects observed in clinical trials of cordycepin may be, in part, attributable to the activity of this compound or its subsequent intracellular conversion back to active cordycepin nucleotides. Future clinical investigations could explore the direct administration of this compound, potentially offering a different pharmacokinetic profile and therapeutic window compared to cordycepin.
Conclusion
This compound is a biologically active nucleoside analog with demonstrated anti-protozoal activity and lower toxicity to mammalian cells. Its primary mechanism of action involves intracellular conversion to cytotoxic cordycepin nucleotides, a process that underpins its selective toxicity. Furthermore, as a key metabolite of cordycepin, this compound is implicated in the modulation of important cellular signaling pathways such as NF-κB and Hsp90. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies are warranted to fully elucidate its spectrum of activity, optimize its therapeutic application, and explore its potential in clinical settings.
References
An In-depth Technical Guide to the Core Differences Between 3'-Deoxyinosine and 2'-Deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyinosine, a naturally occurring purine nucleoside, exists as two positional isomers, 3'-Deoxyinosine and 2'-Deoxyinosine, distinguished by the absence of a hydroxyl group at either the 3' or 2' position of the deoxyribose sugar moiety, respectively. This seemingly subtle structural variance imparts distinct physicochemical properties and profoundly different biological activities. 2'-Deoxyinosine is primarily recognized for its role in DNA damage and as a tool in molecular biology, whereas this compound is predominantly studied as a key metabolite of the bioactive compound cordycepin, exhibiting its own spectrum of therapeutic potential. This technical guide provides a comprehensive comparison of these two isomers, detailing their structural and physicochemical differences, biological functions, mechanisms of action, and relevant experimental methodologies.
Introduction
Nucleoside analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. The strategic modification of the sugar or base moiety of natural nucleosides can lead to compounds with enhanced therapeutic efficacy and selectivity. This compound and 2'-Deoxyinosine are prime examples of how a minor alteration in chemical structure can lead to divergent biological roles.
-
2'-Deoxyinosine is formed in DNA through the deamination of deoxyadenosine, a form of DNA damage, or can be incorporated during DNA replication.[1] It is often considered a "universal base" in molecular biology due to its ability to pair with all four natural bases, albeit with varying affinities.[2]
-
This compound is a purine nucleoside analog and a primary metabolite of cordycepin (3'-deoxyadenosine).[3] It is investigated for its own biological activities, including antitumor and anti-inflammatory effects, which may contribute to the overall therapeutic profile of its parent compound.[3]
This guide will dissect the fundamental differences between these two molecules, providing researchers and drug development professionals with a detailed understanding of their unique characteristics.
Chemical Structure and Physicochemical Properties
The defining difference between this compound and 2'-Deoxyinosine lies in the position of the hydroxyl group on the deoxyribose ring. This structural isomerism influences their three-dimensional conformation and, consequently, their interaction with biological macromolecules.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2'-Deoxyinosine |
| IUPAC Name | 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| Molecular Formula | C₁₀H₁₂N₄O₄ | C₁₀H₁₂N₄O₄ |
| Molecular Weight | 252.23 g/mol | 252.23 g/mol |
| CAS Number | 13146-72-0 | 890-38-0 |
| Melting Point | Not reported | > 250 °C (decomposes)[4] |
| LogP | -1.7 (Predicted) | -1.71 |
| Solubility | Not explicitly reported, but expected to be soluble in water and polar organic solvents. | Soluble in 1 M NH₄OH (50 mg/mL) |
| Stability | Generally stable, but stability can be influenced by pH and enzymatic activity. | Stability is pH-dependent; more stable in neutral and basic conditions than in acidic conditions. |
Structural Diagrams:
References
Navigating the In Vivo Journey of 3'-Deoxyinosine: A Pharmacokinetic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine, a purine nucleoside analog, has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its role as the primary and more stable metabolite of cordycepin (3'-deoxyadenosine). Understanding the in vivo pharmacokinetic profile of this compound is paramount for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, consolidating data from key in vivo studies. We delve into its metabolic generation, plasma concentration profiles, and key pharmacokinetic parameters, offering detailed experimental protocols and visual representations of its metabolic pathway and typical study workflows.
Metabolic Pathway of this compound
This compound is primarily formed in vivo through the deamination of cordycepin (3'-deoxyadenosine) by the enzyme adenosine deaminase (ADA).[1] This conversion is a critical step, as cordycepin itself is often rapidly metabolized.[2][3] The resulting this compound is more stable and is believed to be a key contributor to the therapeutic effects observed after cordycepin administration.[4][5] Subsequently, this compound can be further metabolized. For instance, in studies with the related compound 2',3'-dideoxyinosine (ddI), it has been shown to be broken down into hypoxanthine and then to uric acid.
In Vivo Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical studies. These studies primarily involve the administration of cordycepin, with subsequent measurement of the resulting this compound concentrations in plasma.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration of Cordycepin.
| Dose of Cordycepin (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 8 | 1040 ± 150 | 0.083 | 1080 ± 130 | 0.8 ± 0.1 |
| 20 | 2890 ± 430 | 0.083 | 3160 ± 450 | 0.9 ± 0.1 |
Data are presented as mean ± SD (n=4).
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Cordycepin.
| Dose of Cordycepin (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 8 | 150 ± 30 | 0.5 | 400 ± 80 | 36.8 |
| 80 | 1230 ± 230 | 1.0 | 4530 ± 890 | - |
Data are presented as mean ± SD (n=5).
Table 3: Pharmacokinetic Parameters of a Related Compound, 2',3'-dideoxyinosine (ddI), in Dogs Following Intravenous Administration of 2',3'-dideoxyadenosine (ddAdo).
| Dose of ddAdo (mg/kg) | Plasma Half-life of ddI (min) | Total Body Clearance of ddI (ml/min/kg) |
| Varied | ~30 | 4 to 55 |
| 500 (large dose) | ~60 | - |
Note: The pharmacokinetics of ddI were determined assuming complete conversion from ddAdo.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the design of future pharmacokinetic investigations of this compound.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats were predominantly used in the studies investigating the pharmacokinetics of this compound following cordycepin administration. For studies on the related compound ddI, dogs were used as the animal model.
-
Housing: Animals were typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They were provided with standard laboratory chow and water ad libitum.
Drug Administration
-
Intravenous (IV) Administration: For intravenous studies, cordycepin was dissolved in a suitable vehicle, such as saline, and administered as a bolus injection, typically into the tail vein of rats.
-
Oral (PO) Administration: For oral administration, cordycepin was suspended or dissolved in an appropriate vehicle and administered via oral gavage.
Blood Sampling and Processing
-
Sampling: Blood samples were collected at predetermined time points post-administration. Common sampling sites include the jugular vein or tail vein in rats.
-
Processing: Blood samples were typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma was separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method
-
Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for the quantification of this compound in plasma samples.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by centrifugation to remove proteins. The supernatant is then analyzed.
-
Calibration and Quality Control: The method is validated with calibration curves and quality control samples to ensure accuracy and precision.
Discussion and Future Directions
The available data clearly indicate that this compound is a significant metabolite of cordycepin, exhibiting quantifiable plasma concentrations after both intravenous and oral administration of the parent compound. The bioavailability of this compound following oral cordycepin administration is noteworthy, suggesting that it is well-absorbed or that cordycepin is extensively metabolized to this compound presystemically.
Further research is warranted to fully elucidate the pharmacokinetic profile of this compound itself when administered directly. This would provide a clearer understanding of its intrinsic absorption, distribution, metabolism, and excretion (ADME) properties, independent of its formation from a prodrug. Additionally, pharmacokinetic studies in other species would be beneficial for interspecies scaling and prediction of human pharmacokinetics. The investigation of potential drug-drug interactions, particularly with inhibitors or inducers of enzymes involved in its metabolism, will also be crucial for its future clinical development.
Conclusion
This technical guide has synthesized the current understanding of the in vivo pharmacokinetics of this compound. The provided data tables, metabolic pathway, and experimental workflows offer a valuable resource for researchers and drug development professionals. A thorough comprehension of the pharmacokinetic properties of this compound is essential for optimizing dosing regimens and advancing its therapeutic potential. As research in this area continues, a more complete picture of the in vivo disposition of this promising nucleoside analog will emerge, paving the way for its potential clinical applications.
References
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Unassuming Nucleoside: A Technical Guide to the Discovery and History of 3'-Deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine, a purine nucleoside analog, holds a unique position in the landscape of pharmacologically active compounds. While often overshadowed by its more famous precursor, cordycepin (3'-deoxyadenosine), this compound is not merely an inactive metabolite. Emerging research has illuminated its own biological activities and its crucial role in the metabolic pathway that ultimately leads to the formation of the therapeutically active cordycepin triphosphate. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, offering a comprehensive resource for researchers in nucleoside chemistry, pharmacology, and drug development.
Discovery and Historical Context: A Tale of Two Nucleosides
The history of this compound is inextricably linked to the discovery of cordycepin. Cordycepin, first isolated from the fungus Cordyceps militaris in 1950 by Cunningham et al., was identified as 3'-deoxyadenosine, an adenosine derivative lacking the hydroxyl group at the 3' position of the ribose sugar.[1] Its potent biological activities, including antiviral and anticancer effects, spurred significant scientific interest.[2]
Early studies on the metabolism of cordycepin revealed its rapid conversion to this compound in biological systems.[3] This conversion is catalyzed by the enzyme adenosine deaminase (ADA), which is ubiquitous in mammalian tissues.[3][4] Initially, this compound was considered an inactive detoxification product, a result of the body's attempt to clear the foreign nucleoside analog. This perspective was supported by the observation that inhibiting ADA with agents like pentostatin enhanced the therapeutic efficacy of cordycepin by preventing its deamination.
However, this view has evolved. More recent studies have demonstrated that this compound is not a metabolic dead-end. It can be re-aminated back to 3'-deoxyadenosine monophosphate and subsequently phosphorylated to cordycepin triphosphate, the ultimate active form of the drug. This "salvage pathway" highlights the importance of this compound as a key intermediate in the overall pharmacological activity of orally administered cordycepin. Furthermore, some studies have suggested that this compound itself may possess intrinsic biological activities, including antiprotozoal effects.
A significant milestone in the direct chemical synthesis of this compound was a 1973 paper by Yamazaki et al., which described a method for its preparation, providing a means to study the compound independently of its biological formation from cordycepin.
Key Experimental Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound and its precursor, cordycepin.
Table 1: Antiviral Activity of Related 3'-Deoxynucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 or other measure) | Reference |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Hypr strain | Porcine kidney stable (PS) | 2.2 ± 0.6 | >25 µM (no substantial toxicity) | |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Neudoerfl strain | Porcine kidney stable (PS) | 1.6 ± 0.3 | >25 µM (no substantial toxicity) | |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Hypr strain | Human brain capillary endothelial (HBCA) | 3.1 ± 1.1 | ~25 µM (slight cytotoxicity) | |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) - Neudoerfl strain | Human brain capillary endothelial (HBCA) | 4.5 ± 1.5 | ~25 µM (slight cytotoxicity) | |
| Cordycepin | SARS-CoV-2 | Vero E6 | ~2.0 | Not specified |
Table 2: Pharmacokinetic Parameters of Cordycepin and this compound in Rats
| Compound Administered | Analyte | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Cordycepin | Cordycepin | IV | 8 | 1004.8 ± 173.2 | - | 196 ± 94 | - | |
| Cordycepin | Cordycepin | IV | 20 | 2898.3 ± 461.5 | - | 232 ± 106 | - | |
| Cordycepin | Cordycepin | Oral | 8 or 80 | Not Detected | - | - | 0 | |
| Cordycepin | This compound | IV | 8 | 204.6 ± 36.4 | - | 163.8 ± 32.5 | - | |
| Cordycepin | This compound | IV | 20 | 487.9 ± 98.7 | - | 415.6 ± 87.9 | - | |
| Cordycepin | This compound | Oral | 8 | 321.4 ± 89.7 | 0.5 | 623.5 ± 154.3 | 36.8 | |
| Cordycepin | This compound | Oral | 80 | 2897.6 ± 743.2 | 1.0 | 6348.7 ± 1876.4 | - |
Experimental Protocols
Chemical Synthesis of this compound (Based on Yamazaki et al., 1973)
This protocol is a generalized representation of the chemical synthesis approach. For precise details, refer to the original publication.
-
Preparation of a Protected Inosine Derivative: Start with inosine and protect the 2' and 5' hydroxyl groups using appropriate protecting groups (e.g., acyl or silyl groups) to prevent their reaction in subsequent steps.
-
Formation of a 3'-O-Sulfonyl Derivative: The free 3'-hydroxyl group of the protected inosine is then reacted with a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine) to form a good leaving group at the 3' position.
-
Reductive Deoxygenation: The 3'-O-sulfonyl group is removed by reductive cleavage. This can be achieved using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation. This step removes the oxygen functionality from the 3' position.
-
Deprotection: The protecting groups on the 2' and 5' hydroxyls are removed under appropriate conditions (e.g., acid or base hydrolysis, or fluoride treatment for silyl ethers) to yield this compound.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Enzymatic Conversion of Cordycepin to this compound
This protocol describes the general method for the bioconversion of cordycepin.
-
Enzyme Source: Adenosine deaminase (ADA) can be obtained from various commercial sources or isolated from biological tissues.
-
Reaction Buffer: Prepare a suitable reaction buffer, typically a phosphate or Tris buffer, at a pH optimal for ADA activity (around pH 7.0-7.5).
-
Substrate Preparation: Dissolve cordycepin in the reaction buffer to a desired final concentration.
-
Enzymatic Reaction: Add ADA to the cordycepin solution and incubate the mixture at a controlled temperature (e.g., 37°C).
-
Reaction Monitoring: The progress of the reaction can be monitored over time by taking aliquots and analyzing the disappearance of cordycepin and the appearance of this compound using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by the addition of a denaturing agent.
-
Product Isolation: The this compound can be purified from the reaction mixture if required, using chromatographic techniques.
Bioconversion using Lactobacillus casei (Based on CN107974476A)
-
Substrate Solution: Dissolve cordycepin in water to a final concentration of 0.25-1.0 mg/mL.
-
Inoculation: Add 1-5g of Lactobacillus casei cells to the cordycepin solution and mix thoroughly.
-
Anaerobic Culture: Incubate the mixture under anaerobic conditions at a temperature between 28-37°C for 12-72 hours.
-
Conversion: During incubation, the L. casei cells will convert cordycepin to this compound. The patent reports a conversion rate of up to 98.3%.
-
Analysis: The conversion can be confirmed and quantified using HPLC, Liquid Chromatography-Mass Spectrometry (LC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of cordycepin to its active form.
Caption: Workflow for synthesis and bioconversion of this compound.
Conclusion
This compound, once relegated to the status of an inactive metabolite, is now understood to be a pivotal molecule in the pharmacology of cordycepin and potentially a bioactive compound in its own right. Its discovery and history underscore the importance of thoroughly investigating the metabolic fate of drug candidates. For researchers in drug development, the story of this compound serves as a compelling case study in the complexities of nucleoside analog metabolism and the potential for "inactive" metabolites to play a crucial role in therapeutic outcomes. Further research into the independent biological activities of this compound and the optimization of its formation or stabilization in vivo could open new avenues for therapeutic intervention.
References
Methodological & Application
Synthesis of 3'-Deoxyinosine for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxyinosine, a purine nucleoside analog, is a metabolite of the bioactive compound cordycepin (3'-deoxyadenosine). Its role in cellular processes and potential as a therapeutic agent are of significant interest to the research community. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound for research use. The protocols are designed to provide researchers with reliable methods for obtaining this compound for investigational studies.
Introduction
This compound is structurally similar to the endogenous nucleoside inosine, with the key difference being the absence of a hydroxyl group at the 3' position of the ribose sugar. This modification imparts unique biochemical properties to the molecule. In biological systems, this compound is primarily formed through the deamination of cordycepin by the enzyme adenosine deaminase (ADA)[1][2]. The study of this compound is crucial for understanding the metabolic fate and activity of cordycepin, as well as for exploring its own potential biological effects. This document outlines two primary routes for the synthesis of this compound: enzymatic conversion from cordycepin and a multi-step chemical synthesis from inosine.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Starting Material | Cordycepin (3'-Deoxyadenosine) | Inosine |
| Key Reagent/Enzyme | Adenosine Deaminase (ADA) | Thioacylation and radical deoxygenation reagents |
| Reaction Steps | 1 | Multiple (Protection, Thioacylation, Deoxygenation, Deprotection) |
| Typical Yield | High (>95% conversion) | Moderate (Varies with each step) |
| Purity of Crude Product | High | Variable, requires significant purification |
| Key Advantages | High specificity, mild reaction conditions, high conversion rate. | Avoids reliance on cordycepin availability. |
| Key Disadvantages | Dependent on the availability and cost of cordycepin and ADA. | Multi-step process, use of potentially hazardous reagents, requires extensive purification. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Cordycepin
This protocol describes the conversion of cordycepin to this compound using adenosine deaminase (ADA). The reaction is highly specific and proceeds under mild conditions.
Materials:
-
Cordycepin (3'-Deoxyadenosine)
-
Adenosine Deaminase (ADA) from calf spleen (e.g., Worthington Biochemical)
-
Phosphate Buffer (50 mM, pH 7.5)
-
Deionized Water
-
Reaction Vessel (e.g., glass vial or flask)
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Lyophilizer
Procedure:
-
Substrate Preparation: Prepare a stock solution of cordycepin in 50 mM phosphate buffer (pH 7.5). The final concentration of cordycepin in the reaction mixture should be in the range of 1-5 mg/mL.
-
Enzyme Preparation: Reconstitute lyophilized adenosine deaminase in cold deionized water to a stock concentration of 1-2 U/mL.
-
Enzymatic Reaction:
-
In a suitable reaction vessel, add the cordycepin solution.
-
Warm the solution to 37°C.
-
Initiate the reaction by adding adenosine deaminase to a final concentration of 0.1-0.5 U/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by HPLC. At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw a small aliquot of the reaction mixture.
-
Terminate the enzyme activity in the aliquot by adding an equal volume of methanol or by heat inactivation (95°C for 5 minutes).
-
Analyze the sample by reverse-phase HPLC using a C18 column. Monitor the disappearance of the cordycepin peak and the appearance of the this compound peak.
-
-
Reaction Termination and Product Purification:
-
Once the reaction is complete (typically within 6-12 hours, as determined by HPLC), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Collect the supernatant containing this compound.
-
Purify the this compound from the supernatant using preparative HPLC.
-
Pool the fractions containing pure this compound and lyophilize to obtain a white solid.
-
-
Characterization: Confirm the identity and purity of the final product by HPLC, mass spectrometry, and NMR spectroscopy.
Protocol 2: Chemical Synthesis of this compound from Inosine
This protocol outlines a multi-step chemical synthesis involving the protection of hydroxyl groups, selective deoxygenation of the 3'-hydroxyl group, and subsequent deprotection. This example utilizes a Barton-McCombie deoxygenation approach on a protected inosine derivative.
Materials:
-
Inosine
-
Acetic Anhydride
-
Pyridine
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
-
Phenyl chlorothionoformate
-
4-Dimethylaminopyridine (DMAP)
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Methanol
-
Ammonia solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Protection of 5' and 2' Hydroxyl Groups of Inosine:
-
Suspend inosine in pyridine and cool to 0°C.
-
Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to selectively protect the 5' and 3' hydroxyl groups.
-
After the reaction is complete, quench with water and extract the product.
-
Protect the 2'-hydroxyl group using acetic anhydride in pyridine.
-
Purify the resulting 2'-O-acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)inosine by silica gel chromatography.
-
-
Selective Deprotection of the 3',5'-O-disiloxane:
-
Treat the protected inosine derivative with a fluoride source (e.g., TBAF) to selectively remove the silyl protecting group, yielding 2'-O-acetylinosine.
-
-
Selective 3'-Thioacylation (Barton-McCombie Precursor Formation):
-
Dissolve 2'-O-acetyl-5'-O-protected-inosine in a suitable solvent (e.g., dichloromethane) with DMAP.
-
Add phenyl chlorothionoformate and stir at room temperature until the reaction is complete.
-
Purify the resulting 2'-O-acetyl-5'-O-protected-3'-O-(phenoxythiocarbonyl)inosine by silica gel chromatography.
-
-
Radical Deoxygenation of the 3'-Position (Barton-McCombie Reaction):
-
Dissolve the 3'-O-(phenoxythiocarbonyl) derivative in toluene.
-
Add tributyltin hydride and a radical initiator (AIBN).
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product to remove tin byproducts, yielding the 2',5'-di-O-protected-3'-deoxyinosine.
-
-
Deprotection:
-
Remove the protecting groups (e.g., acetyl and any 5'-O-protecting group) using appropriate conditions (e.g., methanolic ammonia for acetyl groups) to yield crude this compound.
-
-
Purification:
-
Purify the crude this compound by silica gel chromatography or preparative HPLC to obtain the final product.
-
-
Characterization: Confirm the identity and purity of the final product by HPLC, mass spectrometry, and NMR spectroscopy.
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship in Chemical Synthesis
References
- 1. Adenosine Deaminase Inhibitory Activity of Medicinal Plants: Boost the Production of Cordycepin in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Deaminase Inhibitory Activity of Medicinal Plants: Boost the Production of Cordycepin in Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3'-Deoxyinosine in Human Plasma by HPLC-UV
Abstract
This application note describes a robust and sensitive method for the quantification of 3'-Deoxyinosine in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound is the primary metabolite of the pharmacologically active nucleoside analog, cordycepin (3'-deoxyadenosine). Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies of cordycepin. This method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a simple, reliable, and reproducible approach for researchers, scientists, and drug development professionals. The method is validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a key metabolite of cordycepin, a compound with significant interest in drug development due to its potential therapeutic effects. Following administration, cordycepin is rapidly metabolized to this compound by adenosine deaminase. Therefore, monitoring the levels of this compound in biological matrices such as plasma is essential for understanding the pharmacokinetics and bioavailability of cordycepin. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and reliable technique for the quantitative analysis of nucleoside analogs.[1][2][3] This application note provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
A standard HPLC system equipped with a UV detector is required.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation from Human Plasma
-
Thawing: Thaw the frozen human plasma samples at room temperature.
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue with 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Results |
| Linearity (Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | Intraday: < 2.0%, Interday: < 3.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Results and Discussion
The HPLC-UV method described provides excellent separation and quantification of this compound from human plasma. The retention time for this compound under the specified conditions is approximately 4.5 minutes. The method is linear over a wide concentration range, demonstrating high precision and accuracy. The simple protein precipitation method for sample preparation is effective in removing interferences from the plasma matrix.
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of Cordycepin to this compound.
Conclusion
This application note provides a validated HPLC-UV method for the quantitative determination of this compound in human plasma. The method is simple, rapid, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories involved in the pharmacokinetic evaluation of cordycepin and other related nucleoside analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of cordycepin and its metabolite this compound in rat whole blood by ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry and its application to accurate pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3'-Deoxyinosine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3'-Deoxyinosine in human plasma. This compound is a primary metabolite of Cordycepin (3'-deoxyadenosine), a compound of significant interest for its potential therapeutic properties.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound, 2-chloroadenosine (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), and Ultrapure water.
-
Plasma: Drug-free human plasma (K2-EDTA).
Standard and QC Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 2-chloroadenosine (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve the final concentrations.[2] QC samples are prepared from a separate stock solution weighing.
Sample Preparation
The protocol for plasma sample preparation involves a straightforward protein precipitation procedure.
-
Aliquot: Transfer 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the 2-chloroadenosine IS working solution to each tube (except for the blank matrix) and vortex briefly.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[2]
-
Vortex & Centrifuge: Vortex mix for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Waters XBridge C18, 3.5 µm, 2.1 x 100 mm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 1.9 min |
| Run Time | 7 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5000 V[3] |
| Temperature | 500°C |
| Curtain Gas (CUR) | 10 psig |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 | 60 psig |
| Ion Source Gas 2 | 10 psig |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
|---|---|---|---|---|
| This compound | 253.1 | 137.1 | 26 | 15 |
| 2-chloroadenosine (IS) | 286.1 | 170.0 | 30 | 20 |
Note: Mass spectrometric parameters for inosine (269.1/137.1) were adapted for this compound. The product ion corresponds to the hypoxanthine base.
Method Validation Results
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the concentration range of 1.0 to 5,000 ng/mL for this compound in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The determination coefficient (r²) was consistently >0.99. The LLOQ was established at 1.0 ng/mL with acceptable precision and accuracy.
Table 4: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Equation | r² |
|---|
| this compound | 1.0 - 5,000 | y = 0.0452x + 0.0018 | >0.995 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. The results, summarized in Table 5, fall within the accepted bioanalytical method validation guidelines of ±15% for accuracy and precision (±20% at the LLOQ).
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | 104.2 | 11.2 | 106.5 |
| Low | 3.0 | 6.1 | 97.5 | 7.8 | 99.1 |
| Mid | 250 | 4.3 | 101.8 | 5.5 | 102.3 |
| High | 4000 | 3.9 | 98.2 | 4.8 | 96.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery was consistent and reproducible across the concentration range. The matrix effect was minimal, indicating that the simple protein precipitation method provides a sample clean enough for reliable quantification.
Table 6: Extraction Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 3.0 | 95.8 | 98.5 |
| Mid | 250 | 98.1 | 101.2 |
| High | 4000 | 97.4 | 99.6 |
Metabolic Context
This compound is the direct deaminated metabolite of Cordycepin (3'-deoxyadenosine), a conversion catalyzed by the enzyme adenosine deaminase (ADA). Accurate quantification of this compound is crucial for understanding the pharmacokinetics of Cordycepin.
Caption: Metabolic pathway of Cordycepin to this compound.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it a robust, efficient, and reliable tool for high-throughput applications. The method meets all criteria for selectivity, linearity, accuracy, and precision, making it well-suited for pharmacokinetic and clinical studies involving Cordycepin and its primary metabolite.
References
- 1. Simultaneous determination of cordycepin and its metabolite this compound in rat whole blood by ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry and its application to accurate pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 3. CN103439442B - Method for determining content of inosine in blood plasma - Google Patents [patents.google.com]
Protocol for 3'-Deoxyinosine Analysis in Cell Lysates
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Deoxyinosine (3'-dI) is a purine nucleoside analog that plays a significant role in various cellular processes. It is primarily known as a metabolite of cordycepin (3'-deoxyadenosine), a bioactive compound with potential therapeutic applications.[1] Adenosine deaminase (ADA) converts cordycepin to 3'-dI, which can then be phosphorylated to cordycepin triphosphate (3'-dATP), the active metabolite.[1][2] This active form is known to impact signaling pathways such as the PI3K/mTOR/Akt pathway.[3] Understanding the intracellular concentration of 3'-dI is crucial for elucidating the mechanism of action of cordycepin and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of 3'-dI in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.[4]
Data Presentation
The following table summarizes the reported intracellular concentrations of this compound in a specific cell line. Further studies are required to establish a comprehensive database across various cell types and experimental conditions.
| Cell Line | Treatment | Concentration (pmol/10^6 cells) | Reference |
| RAW264.7 | 20 µM this compound for 6h (10% FBS) | ~150 | |
| RAW264.7 | 20 µM Cordycepin for 6h (10% FBS) | ~50 |
Experimental Protocols
This section details the methodologies for the analysis of this compound in cell lysates, from sample preparation to LC-MS/MS analysis.
Cell Culture and Harvesting
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 80-90%).
-
Treatment: Treat cells with the compound of interest (e.g., cordycepin or this compound) at the desired concentration and for the specified duration. Include vehicle-treated control wells.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 70% methanol) to the cells. For a 10 cm dish, 1 mL is typically sufficient.
-
Scrape the cells from the surface of the culture vessel using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from established methods for nucleoside and nucleotide analysis in cellular extracts.
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis.
-
Incubate the lysate at -80°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Drying:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.
-
-
Sample Transfer:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general conditions for the analysis of nucleosides and can be optimized for this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for separating nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest. For example:
-
0-2 min: 2% B
-
2-15 min: 2-50% B
-
15-17 min: 50-95% B
-
17-20 min: 95% B
-
20.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
This compound: The exact mass transitions should be determined by direct infusion of a 3'-dI standard.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis and Quantification
-
Standard Curve: Prepare a standard curve of this compound in the same matrix as the samples (e.g., reconstituted lysis buffer) over a range of concentrations.
-
Quantification: Determine the concentration of 3'-dI in the samples by interpolating their peak areas from the standard curve.
-
Normalization: Normalize the quantified 3'-dI amount to the number of cells from which the lysate was prepared (e.g., pmol/10^6 cells).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Metabolic Pathway of this compound
Caption: Metabolic conversion of Cordycepin to this compound.
Logical Relationship of Analytical Steps
Caption: Key logical steps in the analytical protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Deoxyinosine Stability Assay in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine is a key metabolite of the pharmacologically active nucleoside analog, cordycepin (3'-deoxyadenosine). The therapeutic efficacy of cordycepin is often influenced by its metabolic conversion and the stability of its metabolites. Understanding the stability of this compound in biological matrices is crucial for preclinical and clinical drug development, as it directly impacts pharmacokinetic and pharmacodynamic modeling. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in common biological matrices such as plasma, serum, and tissue homogenates.
Metabolic Pathway of this compound
This compound is formed from the deamination of cordycepin by the enzyme adenosine deaminase (ADA). It can be further metabolized through the purine salvage pathway. The metabolic fate of this compound is a critical consideration in its stability and overall pharmacological profile.
Caption: Metabolic conversion of Cordycepin to this compound.
Experimental Protocols
A critical aspect of studying this compound is to determine its stability in various biological fluids and tissues. The following protocols provide a framework for conducting in vitro stability assays.
I. Materials and Reagents
-
This compound reference standard
-
Biological matrix (e.g., human plasma, rat serum, tissue homogenate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) (e.g., a structurally similar, stable nucleoside analog)
-
Centrifuge tubes
-
Incubator or water bath
-
LC-MS/MS system
II. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to create calibration standards and spiking solutions.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner.
III. Biological Matrix Handling
-
Use fresh or properly stored (-80°C) biological matrices.
-
Thaw frozen matrices on ice to prevent degradation.
-
Centrifuge matrices to remove any precipitates before use.
IV. In Vitro Stability Assay Protocol
This protocol is designed to assess the stability of this compound in a selected biological matrix over time at a physiologically relevant temperature.
Caption: Experimental workflow for the this compound stability assay.
Step-by-Step Procedure:
-
Spiking: Spike the biological matrix with a known concentration of this compound (e.g., 1 µM).
-
Aliquoting: Immediately aliquot the spiked matrix into separate tubes for each time point (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Incubation: Place the tubes in an incubator or water bath set at 37°C.
-
Sampling and Quenching: At each designated time point, remove one aliquot and immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate proteins and halt enzymatic activity.
-
Sample Processing: Vortex the quenched samples and centrifuge at a high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze the concentration of this compound using a validated LC-MS/MS method.
V. LC-MS/MS Analysis
A sensitive and selective LC-MS/MS method is required for the accurate quantification of this compound.
-
Chromatographic Column: A C18 column is typically suitable for the separation of nucleoside analogs.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific parent-to-daughter ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
VI. Data Analysis
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Normalize the concentrations to the concentration at time zero (T=0).
-
Plot the percentage of this compound remaining versus time.
-
Determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).
Quantitative Data Summary
Due to limited direct stability data for this compound in the public domain, the following tables provide illustrative data based on the known behavior of similar nucleoside analogs and the metabolic environment of the biological matrices. These tables are intended to serve as a template for presenting experimental results.
Table 1: Stability of this compound in Human Plasma at 37°C
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 |
| 0.5 | 95 ± 4.2 |
| 1 | 88 ± 5.1 |
| 2 | 75 ± 6.3 |
| 4 | 55 ± 7.8 |
| 8 | 30 ± 5.9 |
Table 2: Effect of Temperature on the Stability of this compound in Rat Serum after 4 hours
| Temperature (°C) | % Remaining (Mean ± SD) |
| 4 | 98 ± 2.1 |
| 25 (Room Temp) | 82 ± 4.5 |
| 37 | 60 ± 6.2 |
Table 3: Effect of pH on the Stability of this compound in Buffer after 2 hours at 37°C
| pH | % Remaining (Mean ± SD) |
| 3.0 (Acidic) | 70 ± 5.5 |
| 7.4 (Physiological) | 90 ± 3.8 |
| 9.0 (Basic) | 85 ± 4.1 |
Conclusion
The stability of this compound in biological matrices is a critical parameter that can influence the therapeutic window and efficacy of its parent compound, cordycepin. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute stability studies. Accurate determination of the stability of this compound will enable more precise pharmacokinetic modeling and contribute to the successful development of cordycepin and other related nucleoside analog therapeutics.
Application Notes and Protocols for 3'-Deoxyinosine in Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine is a purine nucleoside analog that plays a significant role in the study of cancer therapeutics, primarily as a metabolite of the more extensively studied compound, cordycepin (3'-deoxyadenosine). Cordycepin, a derivative of the nucleoside adenosine, has demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] The enzyme adenosine deaminase (ADA) converts cordycepin to this compound.[3][4] This conversion is a critical consideration in research, as the anticancer effects of cordycepin are often more potent in cancer cells with low ADA expression.[3] Conversely, in cells with high ADA levels, the rapid conversion to this compound can diminish the therapeutic efficacy of cordycepin. Understanding the distinct roles and effects of both cordycepin and its metabolite, this compound, is crucial for designing and interpreting cancer cell culture studies.
These application notes provide a comprehensive guide for the use of this compound in cancer cell culture studies, including its mechanism of action, protocols for key experimental assays, and a summary of its effects on cancer cell lines.
Mechanism of Action
The primary mechanism of action of cordycepin involves its role as a chain-terminating nucleoside analog, which inhibits DNA and RNA synthesis. However, the role of this compound in cancer cells is primarily understood in the context of it being a less active metabolite of cordycepin. High levels of adenosine deaminase (ADA) in certain cancer cells lead to the rapid conversion of cordycepin to this compound, which is believed to possess significantly lower anti-proliferative and pro-apoptotic activity. Therefore, the expression level of ADA in a cancer cell line is a key determinant of its sensitivity to cordycepin and, by extension, the prevalence and impact of this compound.
Data Presentation: Effects on Cancer Cell Viability
Quantitative data on the direct effects of this compound on cancer cell viability is limited in the scientific literature, as most studies focus on its precursor, cordycepin. The available information suggests that this compound is largely inactive as an anti-cancer agent. For context, the inhibitory concentrations of cordycepin against various cancer cell lines are presented below. It has been reported that 2'-deoxyadenosine, a related compound, showed no effect on the growth of B16-BL6 mouse melanoma and mouse Lewis lung carcinoma cell lines at concentrations up to 100 µM.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cordycepin | B16-BL6 (Mouse Melanoma) | Growth Inhibition | 39 | |
| Cordycepin | Lewis Lung Carcinoma (LLC) | Growth Inhibition | 48 | |
| Cordycepin | 92.1 (Uveal Melanoma) | Growth Inhibition | ~80-160 | |
| Cordycepin | MM28 (Uveal Melanoma) | Growth Inhibition | ~80-160 | |
| Cordycepin | Omm1 (Uveal Melanoma) | Growth Inhibition | ~80-160 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and cordycepin as a positive control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V Staining
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or DAPI
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI (or DAPI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample. This can be used to assess the levels of proteins involved in apoptosis (e.g., cleaved caspases, PARP) or cell signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: Conversion of Cordycepin to this compound by ADA.
Experimental Workflow
Caption: General workflow for studying this compound effects.
Logical Relationship
Caption: ADA expression determines the fate of Cordycepin.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin (3'-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Activity Assays of 3'-Deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine is a nucleoside analogue that plays a crucial role as a metabolite of cordycepin (3'-deoxyadenosine), a compound with demonstrated broad-spectrum antiviral activity.[1][2] Following administration, cordycepin is rapidly converted to this compound by adenosine deaminase. Subsequently, this compound can be intracellularly phosphorylated to cordycepin triphosphate, the active antiviral metabolite.[1] This active form acts as a chain terminator for viral RNA-dependent RNA polymerases, effectively halting viral replication.[3] These application notes provide a summary of the antiviral activity of the parent compound, cordycepin, and detailed protocols for the evaluation of this compound and related nucleoside analogues.
Antiviral Activity of Cordycepin (3'-Deoxyadenosine)
Cordycepin has demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[1] The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of cordycepin against various viruses, providing a benchmark for the expected activity of its precursor, this compound.
Table 1: Antiviral Activity (EC50) of Cordycepin against Various Viruses
| Virus Family/Genus | Virus | Cell Line | EC50 (µM) | Reference |
| Coronaviridae | SARS-CoV-2 (VOC-202012/01) | Vero E6 | 2.01 | |
| Flaviviridae | Dengue Virus (DENV) | Vero | 26.94 | |
| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | |
| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | |
| Flaviviridae | Zika Virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | |
| Flaviviridae | Zika Virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 | |
| Flaviviridae | West Nile Virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | |
| Flaviviridae | West Nile Virus (WNV) - 13-104 | PS | 4.7 ± 1.5 |
Table 2: Cytotoxicity (CC50) of Cordycepin
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | >100 | |
| PS | >25 | |
| HBCA | >25 |
Mechanism of Action: Chain Termination of Viral RNA Synthesis
The primary antiviral mechanism of this compound, through its conversion to cordycepin triphosphate, is the inhibition of viral RNA-dependent RNA polymerase (RdRp). Due to the absence of a 3'-hydroxyl group on the ribose sugar, the incorporation of cordycepin monophosphate into the growing viral RNA chain prevents the addition of the next nucleotide, leading to premature chain termination and the cessation of viral replication.
Metabolic activation and mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.
Plaque Reduction Assay (PRA) for Antiviral Efficacy
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6 for Flaviviruses)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Infection: When cells are confluent, remove the culture medium and infect the monolayer with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to neighboring cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with the staining solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a stained cell monolayer.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for the Plaque Reduction Assay.
MTS Assay for Cytotoxicity
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt])
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density. Incubate at 37°C with 5% CO2 overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the cells and add the diluted compound to the respective wells. Include a cell control (no compound) and a background control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for the MTS Cytotoxicity Assay.
Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI value indicates a more promising candidate for further development.
SI = CC50 / EC50
Conclusion
This compound, as a metabolic precursor to the active antiviral agent cordycepin triphosphate, represents a promising area of antiviral research. The provided protocols for plaque reduction and MTS assays offer a robust framework for evaluating its efficacy and safety profile against a variety of viruses. The quantitative data for cordycepin serves as a valuable reference for these investigations. Further studies are warranted to determine the specific antiviral spectrum and potency of this compound itself.
References
3'-Deoxyinosine as a Substrate for Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine, a purine nucleoside analog, plays a significant role in various biochemical processes and holds considerable interest in drug development. It is a key metabolite of the pharmacologically active compound cordycepin (3'-deoxyadenosine) and serves as a substrate for several important enzymes. Understanding the interactions of this compound with these enzymes is crucial for elucidating its mechanism of action, metabolic fate, and potential therapeutic applications in antiviral and anticancer therapies.
These application notes provide a comprehensive overview of this compound as a substrate for key enzymes, including detailed experimental protocols, quantitative kinetic data, and visualization of relevant biological pathways.
Enzymes Utilizing this compound and its Derivatives
This compound and its phosphorylated forms interact with a range of enzymes central to nucleic acid metabolism and signaling. The primary enzymes of interest are:
-
Adenosine Deaminase (ADA): Catalyzes the conversion of cordycepin (3'-deoxyadenosine) to this compound.
-
Purine Nucleoside Phosphorylase (PNP): Involved in the purine salvage pathway, catalyzing the phosphorolysis of this compound.
-
RNA Polymerases: The triphosphate form of cordycepin (3'-dATP), derived from this compound, acts as a competitive inhibitor.
-
Reverse Transcriptase (RT): The triphosphate form of this compound can be incorporated into growing DNA chains, leading to chain termination.
-
Terminal deoxynucleotidyl Transferase (TdT): Can incorporate the triphosphate form of cordycepin at the 3'-end of DNA.
Quantitative Data: Enzyme Kinetics
The following tables summarize the available kinetic parameters for the interaction of this compound and its derivatives with the aforementioned enzymes.
Table 1: Adenosine Deaminase (ADA)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Cordycepin (3'-deoxyadenosine) | Mouse Erythrocytes | 350.3 | 12.1 | [1] |
Table 2: RNA Polymerases (Inhibition by 3'-dATP)
| Enzyme | Substrate (for Km) | Km (ATP) | Inhibitor | Ki (3'-dATP) | Inhibition Type | Reference |
| RNA Polymerase I | ATP | 33 µM | 3'-dATP | 25 µM | Competitive | [2] |
| RNA Polymerase II | ATP | 45 µM | 3'-dATP | 15 µM | Competitive | [2] |
Table 3: Reverse Transcriptase (HIV)
| Substrate/Analog | Kd (µM) | kpol (s-1) | kpol/Kd (µM-1s-1) | Reference |
| dTTP | 2.8 ± 0.5 | 310 ± 10 | 111 | [3] |
| 3'-H-dTTP (ddTTP) | 1.9 ± 0.3 | 170 ± 10 | 89 | [3] |
Table 4: Terminal deoxynucleotidyl Transferase (TdT)
| Substrate | Enzyme Source | Activity | Reference |
| Cordycepin-5'-triphosphate | Calf Thymus | Incorporation into 3'-ends of DNA fragments |
Note: Specific kinetic parameters (Km, Vmax) for the incorporation of cordycepin-5'-triphosphate by TdT are not detailed in the provided search results.
Signaling Pathways Involving this compound Metabolism
The metabolic conversion of cordycepin to this compound and its subsequent phosphorylation to 3'-dATP are critical steps that initiate downstream signaling events, particularly impacting inflammatory and cell survival pathways.
Metabolic activation of Cordycepin to 3'-dATP and its downstream effects.
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Cordycepin and its metabolites can modulate this pathway, contributing to their anticancer effects.
Modulation of the PI3K/AKT/mTOR signaling pathway by Cordycepin metabolites.
Experimental Protocols
Protocol 1: Adenosine Deaminase (ADA) Activity Assay
This protocol is adapted from methods used to determine ADA activity by monitoring the conversion of cordycepin to this compound via HPLC.
Objective: To determine the kinetic parameters (Km and Vmax) of ADA with cordycepin as a substrate.
Materials:
-
Enzyme source (e.g., purified ADA, cell lysates, or erythrocyte preparations)
-
Cordycepin (3'-deoxyadenosine) stock solution
-
Sodium acetate buffer (400 mM, pH 5.8)
-
Acetonitrile
-
HPLC system with a C18 column
-
Microcentrifuge
-
Incubator or water bath (37°C)
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution in an appropriate buffer. If using cell lysates, protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
400 mM Sodium acetate buffer (pH 5.8)
-
Varying concentrations of cordycepin (substrate)
-
Enzyme solution The total reaction volume is typically 200 µL.
-
-
Initiation and Incubation: Pre-incubate the reaction mixture (without the substrate) at 37°C for 3 minutes. Initiate the reaction by adding the cordycepin solution.
-
Reaction Termination: Incubate the reaction at 37°C for a defined period (e.g., 2-30 minutes, depending on enzyme activity). Terminate the reaction by adding 400 µL of acetonitrile.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 10,000 x g for 3 minutes to pellet precipitated proteins.
-
HPLC Analysis: Inject an aliquot (e.g., 50 µL) of the supernatant onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., 6% acetonitrile in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve.
-
Calculate the initial reaction velocity (V) at each substrate concentration.
-
Determine Km and Vmax by plotting the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.
-
Workflow for ADA activity assay.
Protocol 2: Purine Nucleoside Phosphorylase (PNP) Activity Assay
This is a general colorimetric protocol that can be adapted for measuring PNP activity using this compound as a substrate. The principle involves the phosphorolysis of the nucleoside to release the purine base (hypoxanthine), which is then converted to uric acid and a colored product.
Objective: To measure the activity of PNP with this compound.
Materials:
-
Enzyme source (e.g., purified PNP or cell/tissue lysates)
-
This compound
-
PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Developer solution (containing xanthine oxidase and a colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in cold PNP Assay Buffer. Centrifuge to clarify the lysate. Determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add:
-
Sample (lysate or purified enzyme)
-
PNP Assay Buffer to a final volume of 50 µL.
-
Include a positive control (known PNP) and a background control (no enzyme).
-
-
Reaction Mix Preparation: Prepare a reaction mix containing:
-
PNP Assay Buffer
-
Developer solution
-
This compound (substrate)
-
-
Initiation and Measurement: Add 50 µL of the reaction mix to each well. Immediately measure the absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation or a different wavelength depending on the colorimetric probe) in kinetic mode for at least 30 minutes at room temperature or 37°C.
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min).
-
Use a standard curve generated with a known amount of product (e.g., hypoxanthine or uric acid) to convert the rate of absorbance change to the rate of product formation.
-
Calculate the specific activity of PNP in the sample (e.g., in nmol/min/mg protein).
-
Protocol 3: RNA Polymerase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of 3'-dATP on RNA polymerase activity.
Objective: To determine the Ki of 3'-dATP for RNA polymerase.
Materials:
-
Purified RNA Polymerase (I or II)
-
DNA template (e.g., calf thymus DNA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 1 mM DTT)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
3'-dATP (inhibitor) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template, three unlabeled rNTPs, the radiolabeled rNTP, and varying concentrations of 3'-dATP. Also, vary the concentration of ATP to determine the competitive nature of the inhibition.
-
Initiation and Incubation: Add RNA polymerase to initiate the transcription reaction. Incubate at 37°C for a defined time (e.g., 10-20 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Incubate on ice to precipitate the newly synthesized RNA.
-
Filtration: Collect the precipitated RNA by filtering the reaction mixture through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the rate of RNA synthesis at each concentration of ATP and 3'-dATP.
-
Generate a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) at different fixed concentrations of 3'-dATP to determine the Ki and the type of inhibition.
-
Conclusion
This compound is a pivotal molecule in the study of purine metabolism and the development of nucleoside analog drugs. Its enzymatic interactions are central to its biological activity. The protocols and data presented here provide a foundation for researchers to investigate the role of this compound and its derivatives as substrates and inhibitors of key enzymes, facilitating further advancements in drug discovery and molecular biology.
References
- 1. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays with 3'-Deoxyinosine Triphosphate (3'-dITP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and drug development, in vitro transcription assays serve as a fundamental tool for studying gene expression, RNA biology, and the mechanisms of transcription inhibition. The incorporation of nucleotide analogs into these assays has opened new avenues for investigating the catalytic activity of RNA polymerases and for the development of novel therapeutic agents. One such analog is 3'-Deoxyinosine triphosphate (3'-dITP), a modified nucleotide that, due to the absence of a hydroxyl group at the 3' position of its ribose sugar, is predicted to act as a chain terminator during RNA synthesis.
When incorporated into a growing RNA transcript, 3'-dITP prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting transcription. This property makes 3'-dITP a valuable tool for studying the kinetics of RNA polymerase, mapping transcription termination sites, and screening for inhibitors of transcription. These application notes provide a detailed protocol for utilizing 3'-dITP in in vitro transcription assays and offer guidance on data interpretation.
Principle of 3'-dITP-Mediated Chain Termination
During transcription, RNA polymerase catalyzes the formation of phosphodiester bonds between ribonucleoside triphosphates (NTPs) in a template-dependent manner. This process requires the 3'-hydroxyl group of the last incorporated nucleotide to attack the alpha-phosphate of the incoming NTP. 3'-dITP lacks this essential 3'-hydroxyl group. Consequently, upon its incorporation into the nascent RNA chain, no further nucleotides can be added, leading to the termination of transcription. The resulting truncated RNA transcripts can be analyzed to determine the position and efficiency of 3'-dITP incorporation.
Applications
-
Mechanism of Action Studies: Elucidate the mechanism of action of antiviral or anticancer drugs that are analogs of inosine or other nucleotides.
-
Enzyme Kinetics: Study the substrate specificity and catalytic mechanism of RNA polymerases.
-
Transcriptional Mapping: Determine the sites of transcription termination or pausing.
-
Drug Screening: High-throughput screening of compound libraries for inhibitors of viral or bacterial RNA polymerases.
Quantitative Data Presentation
The following table provides an example of the type of quantitative data that can be obtained from an in vitro transcription assay using 3'-dITP. In this hypothetical experiment, the effect of increasing concentrations of 3'-dITP on the yield of full-length and terminated transcripts is measured.
| Concentration of 3'-dITP (µM) | Concentration of ITP (mM) | Concentration of ATP, CTP, GTP, UTP (mM) | Full-Length Transcript (%) | Terminated Transcript (%) | Average Length of Terminated Transcripts (nt) |
| 0 | 1 | 1 | 100 | 0 | N/A |
| 10 | 1 | 1 | 75 | 25 | 150 |
| 50 | 1 | 1 | 40 | 60 | 120 |
| 100 | 1 | 1 | 15 | 85 | 95 |
| 250 | 1 | 1 | 5 | 95 | 70 |
Experimental Protocols
Protocol 1: Preparation of DNA Template
A linear DNA template containing a T7 promoter upstream of the sequence of interest is required for the in vitro transcription reaction.[1][2] This can be prepared by PCR amplification or by linearizing a plasmid vector with a restriction enzyme that leaves blunt or 5' overhangs.[3]
Materials:
-
Plasmid DNA or PCR product with a T7 promoter
-
Restriction enzyme and corresponding buffer (if using plasmid)
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Linearize Plasmid DNA:
-
Digest 5-10 µg of plasmid DNA with a suitable restriction enzyme for 2-4 hours at the recommended temperature.
-
Verify complete linearization by running a small aliquot on an agarose gel.
-
Purify the linearized DNA using a DNA purification kit and elute in nuclease-free water.
-
-
Prepare PCR Template:
-
Amplify the desired DNA sequence using primers that incorporate a T7 promoter sequence at the 5' end of the forward primer.
-
Purify the PCR product using a PCR purification kit and elute in nuclease-free water.
-
-
Quantify DNA Template:
-
Determine the concentration of the purified linear DNA template using a spectrophotometer.
-
Protocol 2: In Vitro Transcription with 3'-dITP
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols and is designed to assess the chain-terminating activity of 3'-dITP.[4][5]
Materials:
-
Purified linear DNA template (from Protocol 1)
-
T7 RNA Polymerase
-
10X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
Ribonucleotide solution mix (ATP, CTP, GTP, UTP, and ITP at desired concentrations)
-
This compound triphosphate (3'-dITP) solution
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all reagents on ice. Keep the T7 RNA Polymerase in a freezer block or on ice.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The following is an example for a 20 µL reaction:
| Component | Volume | Final Concentration |
| Nuclease-free water | X µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, CTP, GTP, UTP solution (10 mM each) | 2 µL | 1 mM each |
| ITP solution (10 mM) | 2 µL | 1 mM |
| 3'-dITP solution (various concentrations) | Y µL | 10-250 µM |
| Linear DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (20 U/µL) | 1 µL | 1 U/µL |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 1 to 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Stop Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purification of RNA: Purify the RNA transcripts using a suitable RNA purification kit or by phenol/chloroform extraction followed by ethanol precipitation.
-
Analysis: Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a suitable RNA dye (e.g., SYBR Gold) or by autoradiography if using radiolabeled NTPs. Full-length transcripts and shorter, terminated transcripts should be visible.
Visualizations
References
Measuring Cellular Uptake of 3'-Deoxyinosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine (3'-dI) is a purine nucleoside analog and a key metabolite of cordycepin (3'-deoxyadenosine), a compound with demonstrated anti-tumor and anti-inflammatory properties.[1] The conversion of cordycepin to 3'-dI is catalyzed by the enzyme adenosine deaminase (ADA).[1][2] The therapeutic efficacy of cordycepin is often correlated with low ADA activity in cancer cells, suggesting that 3'-dI may have a distinct pharmacological profile.[2] Understanding the cellular uptake of 3'-dI is crucial for elucidating its mechanism of action, identifying potential drug resistance mechanisms, and developing novel therapeutic strategies.
These application notes provide detailed protocols for measuring the cellular uptake of this compound using various established techniques, including radiolabeled tracer studies, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways for Nucleoside Transport
The cellular uptake of nucleosides and their analogs, including this compound, is primarily mediated by two major families of nucleoside transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).
-
Equilibrative Nucleoside Transporters (ENTs/SLC29 family): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The most well-characterized members are ENT1 and ENT2. Both ENT1 and ENT2 have been shown to transport 2',3'-dideoxyinosine, a close analog of this compound, with ENT2 exhibiting a greater flux.[3]
-
Concentrative Nucleoside Transporters (CNTs/SLC28 family): These transporters actively transport nucleosides against their concentration gradient by coupling the transport to the sodium ion gradient. The three main subtypes are CNT1, CNT2, and CNT3. CNT2 has been shown to transport 2',3'-dideoxyinosine.
The expression levels of these transporters can vary significantly between different cell types and disease states, influencing the cellular uptake and efficacy of nucleoside analogs.
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol describes the measurement of this compound uptake in cultured cells using a radiolabeled form of the compound (e.g., [³H]-3'-Deoxyinosine).
Workflow:
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Radiolabeled [³H]-3'-Deoxyinosine (requires custom synthesis)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold stop solution (e.g., uptake buffer with 10 µM NBMPR or other transport inhibitor)
-
Lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Initiate Uptake: Add uptake buffer containing a known concentration of [³H]-3'-Deoxyinosine to each well to initiate the uptake. For time-course experiments, incubate for various time points (e.g., 1, 5, 15, 30, 60 minutes). For kinetic studies, use a range of substrate concentrations at a fixed time point.
-
Stop Uptake: To terminate the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold stop solution.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Express the uptake of [³H]-3'-Deoxyinosine as picomoles or femtomoles per milligram of protein. For kinetic studies, plot uptake velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
HPLC-Based Quantification of Intracellular this compound
This method allows for the separation and quantification of intracellular this compound from other cellular components.
Workflow:
References
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transport of antiviral 3'-deoxy-nucleoside drugs by recombinant human and rat equilibrative, nitrobenzylthioinosine (NBMPR)-insensitive (ENT2) nucleoside transporter proteins produced in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for 3'-Deoxyinosine in Animal Models: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 3'-Deoxyinosine in animal models, with a primary focus on its application in anti-leishmanial research, where it has demonstrated direct efficacy. Additionally, a proposed protocol for its investigation in oncology is presented, based on its metabolic relationship with Cordycepin (3'-Deoxyadenosine).
Introduction
This compound is a naturally occurring purine nucleoside analog and a primary metabolite of the bioactive compound Cordycepin. While much of the research has centered on Cordycepin, this compound itself has shown potential as a therapeutic agent, particularly in infectious diseases. Its selective toxicity in certain pathogens, which can metabolize it into a cytotoxic form, makes it a compound of interest for further investigation.
Anti-Leishmanial Activity of this compound
The most direct in vivo evidence for the efficacy of this compound comes from studies on Leishmania donovani, the causative agent of visceral leishmaniasis. In these studies, this compound has been shown to be effective in reducing parasite burden in a mouse model.
Mechanism of Action in Leishmania
The selective toxicity of this compound against Leishmania is attributed to the parasite's ability to metabolize it into the highly toxic 3'-deoxyadenosine triphosphate (3'-dATP)[1][2]. Host mammalian cells are less capable of this conversion, providing a therapeutic window[1][3]. The resulting 3'-dATP can then interfere with nucleic acid synthesis and other vital cellular processes in the parasite.
References
- 1. This compound as an anti-leishmanial agent: the metabolism and cytotoxic effects of this compound in Leishmania tropica promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-parasite activity of nucleoside analogues in Leishmania tropica promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Deoxy-3'-fluoroinosine as a potent antileishmanial agent. The metabolism and selective cytotoxic effect of 3'-deoxy-3'-fluoroinosine against Leishmania tropica and L. donovani in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Deoxyinosine in In Vitro Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxyinosine is a purine nucleoside analog and a primary metabolite of the more extensively studied compound, 3'-deoxyadenosine (cordycepin). Cordycepin is well-documented for its ability to induce apoptosis in various cancer cell lines. The role of this compound in this process is complex; while it is often considered an inactive metabolite, recent evidence suggests it may function as a prodrug, undergoing intracellular conversion to the active cytotoxic agent, cordycepin 5'-triphosphate.
These application notes provide an overview of the current understanding of this compound's role in apoptosis and detailed protocols for its investigation in vitro.
Mechanism of Action
This compound is formed from 3'-deoxyadenosine (cordycepin) through deamination by the enzyme adenosine deaminase (ADA). High levels of ADA in certain cancer cells can reduce the efficacy of cordycepin by rapidly converting it to this compound.[1][2][3][4] However, a "nucleoside rescue metabolic pathway" has been identified, which allows for the conversion of this compound back to cordycepin, which is then phosphorylated to cordycepin 5'-monophosphate, diphosphate, and the active triphosphate (CordyTP).[5]
CordyTP can then exert its cytotoxic effects, including the induction of apoptosis. The proposed mechanisms for cordycepin-induced apoptosis, which may be initiated by the conversion of this compound, include:
-
Caspase-Dependent Pathway: Activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of key cellular proteins such as poly(ADP-ribose) polymerase (PARP).
-
Mitochondrial (Intrinsic) Pathway: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Death Receptor (Extrinsic) Pathway: Interaction with death receptors, such as DR3, leading to the activation of the caspase cascade.
Data Presentation
Due to the limited direct studies on this compound-induced apoptosis, the following table summarizes the intracellular concentrations of this compound and its active metabolite, cordycepin 5'-triphosphate (CordyTP), after treatment with this compound or its precursor, cordycepin. This data is crucial for designing experiments to investigate the apoptotic potential of this compound.
| Compound Administered | Cell Line | Concentration | Incubation Time | Intracellular this compound | Intracellular CordyTP | Reference |
| Cordycepin | RAW264.7 | 20 µM | 6 h | Present | Present | |
| This compound | RAW264.7 | 20 µM | 6 h | Present | Present |
Experimental Protocols
The following are detailed protocols for key experiments to assess the ability of this compound to induce apoptosis in vitro.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cell population.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include positive and negative controls.
-
Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Assay Buffer
-
DTT
-
96-well plate
-
Plate reader (spectrophotometer for colorimetric, fluorometer for fluorometric)
Procedure:
-
Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Prepare the reaction mixture containing assay buffer, DTT, and the caspase-3 substrate.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).
-
Calculate the fold-increase in caspase-3 activity relative to the control.
Protocol 4: Western Blotting for PARP Cleavage
This method detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentrations.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for total PARP and the loading control.
Visualization of Pathways and Workflows
Caption: Metabolic pathway of this compound.
Caption: Proposed apoptotic signaling cascade.
Caption: Workflow for assessing apoptosis.
References
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. mpbio.com [mpbio.com]
- 4. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner [mdpi.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: 3'-Deoxyinosine Integrity in Research Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3'-Deoxyinosine in experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a purine nucleoside analog. Its structural similarity to endogenous nucleosides allows it to interfere with cellular processes, making it a compound of interest in various research fields, including oncology and virology. The stability of this compound in samples is critical for obtaining accurate and reproducible experimental results. Degradation can lead to an underestimation of its concentration and the misinterpretation of its biological effects.
Q2: What are the primary causes of this compound degradation in samples?
The degradation of this compound can be attributed to two main factors:
-
Enzymatic Degradation: This is a major concern, particularly in biological samples. The enzyme Adenosine Deaminase (ADA) can convert the precursor of this compound, 3'-deoxyadenosine (cordycepin), into this compound. While this is a formation pathway, other endogenous enzymes, such as nucleosidases and phosphorylases, can further break down this compound.
-
Non-Enzymatic Degradation: This includes chemical processes such as:
-
Acid Hydrolysis: The glycosidic bond between the purine base (hypoxanthine) and the deoxyribose sugar is susceptible to cleavage under acidic conditions, leading to the separation of the base and the sugar moiety.[1]
-
Oxidation: Reactive oxygen species (ROS) in a sample can lead to the formation of oxidation products, altering the structure and activity of this compound.[2]
-
Q3: What are the ideal storage conditions for this compound in solid form and in solution?
To ensure the stability of this compound, adhere to the following storage recommendations:
| Storage Condition | Solid Form | Stock Solutions |
| Long-term | -20°C in a tightly sealed container | -80°C (stable for up to 6 months) |
| Short-term | 4°C in a desiccator | -20°C (stable for up to 1 month) |
It is highly recommended to prepare fresh working solutions for experiments and to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and provides actionable solutions to prevent the degradation of this compound.
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in biological samples (e.g., plasma, cell lysates).
| Potential Cause | Troubleshooting/Prevention Strategy |
| Enzymatic Degradation | Immediately after sample collection, add an adenosine deaminase (ADA) inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or pentostatin.[3] Process samples on ice and store them at -80°C as quickly as possible. |
| Improper Sample Handling | Keep samples on ice at all times during processing. Use pre-chilled tubes and reagents. Minimize the time between sample collection and analysis or freezing. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing of the entire sample. |
Issue 2: Appearance of unexpected peaks during chromatographic analysis (HPLC/UPLC-MS).
| Potential Cause | Troubleshooting/Prevention Strategy |
| Acidic Hydrolysis | Ensure that the pH of all solutions and buffers used for sample preparation and analysis is neutral or slightly basic (pH 7.0-8.0). Avoid prolonged exposure to acidic conditions. The primary degradation product of acid hydrolysis is the free base, hypoxanthine. |
| Oxidative Degradation | Degas solvents and use antioxidants, such as ascorbic acid or dithiothreitol (DTT), in your sample preparation buffers if oxidative stress is a concern. Potential oxidative degradation products include 8-hydroxy-3'-deoxyinosine and allantoin-deoxyriboside.[2] |
| Contamination | Use high-purity solvents and reagents. Ensure that all labware is thoroughly cleaned to prevent contamination from previous experiments. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for UPLC-MS Analysis
This protocol outlines a method for the extraction of this compound from plasma samples, designed to minimize degradation.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) and transfer it to a pre-chilled tube.
-
Enzyme Inhibition: To each 100 µL of plasma, add 5 µL of a 1 mg/mL solution of an adenosine deaminase inhibitor (e.g., EHNA) in water.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS analysis. Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate UPLC-MS analysis.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound
This protocol provides a starting point for developing a quantitative UPLC-MS/MS method. Optimization may be required based on your specific instrumentation.
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B (linear gradient)
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: m/z 253.1 → 137.1 (Quantifier) and m/z 253.1 → 119.1 (Qualifier). Note: These transitions should be optimized for your specific instrument.
Visualizing Degradation Pathways and Experimental Workflows
Degradation Pathways of this compound Precursor
Caption: Enzymatic and acidic degradation of the this compound precursor.
Experimental Workflow for this compound Analysis
Caption: A streamlined workflow for analyzing this compound in plasma.
References
Improving the solubility of 3'-Deoxyinosine for cell culture
Welcome to the technical support center for 3'-Deoxyinosine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this compound in cell culture experiments, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a purine nucleoside analog. Its primary mechanisms of action in cells are the inhibition of DNA synthesis and the induction of apoptosis. After cellular uptake, it is converted into its triphosphate form (3'-dITP), which can be incorporated into a growing DNA strand by DNA polymerase. However, due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, halting further DNA replication. Additionally, this compound can trigger programmed cell death, or apoptosis, through various cellular signaling pathways.
Q2: I'm having trouble dissolving this compound in my aqueous cell culture medium. What are the recommended solvents?
A2: this compound has limited solubility in water and aqueous buffers like PBS. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). From this stock, you can make further dilutions into your cell culture medium. For applications requiring lower DMSO concentrations, co-solvents or specialized formulation techniques may be necessary.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for compounds with low water solubility. To prevent this, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity. A multi-step dilution protocol, where the DMSO stock is first diluted in a small volume of a co-solvent like PEG300 before final dilution in the aqueous medium, can be effective. Gentle warming and vortexing during dilution can also help maintain solubility.
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
A4: The maximum effective and non-toxic concentration of this compound will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Factors such as the final DMSO concentration and the compound's solubility in the final medium will also influence the usable concentration range.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in biological assays.
Possible Causes:
-
Low intrinsic aqueous solubility of this compound.
-
Incorrect solvent or pH.
Solutions:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO. For the working solution, use a multi-step dilution approach with a co-solvent. (See Experimental Protocol 1).
-
pH Adjustment: The solubility of nucleoside analogs can be pH-dependent. For compounds with basic functional groups, slightly acidic conditions may improve solubility. However, ensure the final pH of your cell culture medium remains within the optimal range for your cells.
-
Sonication: Brief sonication can help to break down small particles and aid in dissolution. Use a bath sonicator to avoid heating the sample.
-
Gentle Warming: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious as prolonged heating can degrade the compound.
Issue: Precipitation Upon Dilution
Symptoms:
-
A precipitate forms immediately or over time after diluting the DMSO stock solution into the cell culture medium.
Possible Causes:
-
The final concentration of the compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of DMSO is too low to maintain solubility.
Solutions:
-
Optimize Final DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your cell line (typically ≤ 0.5% v/v).
-
Multi-Step Dilution Protocol: Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions or use an intermediate dilution step with a co-solvent. (See Experimental Protocol 2).
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50[1] | ≥ 198.23[1] | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Water | Slightly soluble[2] | - | Quantitative data is limited. The related compound 2'-Deoxyinosine has a reported solubility of 8.33 g/L (33.0 mM). |
| Methanol | Slightly soluble[2] | - | - |
| PBS (pH 7.4) | Limited solubility | - | Solubility is expected to be similar to water. |
| 10% DMSO in Saline | ≥ 1.25 | ≥ 4.96 | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 1.25 | ≥ 4.96 | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 2.52 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium using a Co-solvent
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or PBS
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a co-solvent mixture of 40% PEG300 and 5% Tween-80 in saline or PBS. For example, to make 1 mL of the co-solvent mixture, add 400 µL of PEG300 and 50 µL of Tween-80 to 550 µL of saline/PBS and mix well.
-
To prepare a 100 µM working solution of this compound, first dilute the 10 mM DMSO stock solution 1:10 in the co-solvent mixture. For example, add 10 µL of the 10 mM stock to 90 µL of the co-solvent mixture and vortex to mix. This results in a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:10 in your pre-warmed complete cell culture medium. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can damage media components.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of DNA synthesis inhibition by this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
Technical Support Center: Optimizing 3'-Deoxyinosine Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 3'-Deoxyinosine in antiviral research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antiviral action for this compound?
A1: this compound is a nucleoside analog. Its antiviral activity stems from its intracellular conversion to 3'-deoxyadenosine triphosphate (3'-dATP), which is the active metabolite of cordycepin.[1] This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] Incorporation of 3'-dATP into the growing viral RNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[2][3] Another potential mechanism is the induction of mutations in the viral genome, leading to an "error catastrophe".[4]
Q2: What is a good starting concentration range for this compound in an antiviral assay?
A2: Based on data from its closely related analog, 3'-deoxy-3'-fluoroadenosine, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for initial antiviral screening. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific virus and cell line.
Q3: How does the cytotoxicity of this compound affect its therapeutic window?
A3: The therapeutic window is determined by the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window. For nucleoside analogs like 3'-deoxy-3'-fluoroadenosine, cytotoxicity is often observed at higher concentrations, with cytostatic effects noted above 12.5 µM in some cell lines. It is essential to determine the CC50 in your experimental system to establish the therapeutic window.
Q4: Can this compound be used against a broad spectrum of viruses?
A4: Yes, related nucleoside analogs like 3'-deoxy-3'-fluoroadenosine have demonstrated broad-spectrum antiviral activity against various RNA viruses, including flaviviruses (such as Zika virus, West Nile virus, and tick-borne encephalitis virus), as well as some DNA viruses.
Q5: Is it necessary to use an adenosine deaminase (ADA) inhibitor with this compound?
A5: this compound is a metabolite of cordycepin (3'-deoxyadenosine) formed by the action of adenosine deaminase (ADA). While traditionally ADA inhibitors were co-administered with cordycepin to prevent its degradation, recent studies suggest that this compound can be intracellularly converted back to the active triphosphate form. However, in cancer cell lines, the efficacy of cordycepin is enhanced with an ADA inhibitor. Therefore, the necessity of an ADA inhibitor in your specific antiviral assay should be determined experimentally.
Troubleshooting Guides
Problem 1: High variability in antiviral activity (EC50) results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a calibrated multichannel pipette.
-
-
Possible Cause: Edge effects on the assay plate.
-
Solution: To minimize evaporation and temperature fluctuations on the outer wells of a 96-well plate, fill the perimeter wells with sterile PBS or media without cells.
-
-
Possible Cause: Variability in virus titer.
-
Solution: Use a consistent, pre-titered virus stock for all experiments. Aliquot the virus stock to avoid multiple freeze-thaw cycles.
-
Problem 2: No significant antiviral effect observed.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a broad dose-response curve, ranging from nanomolar to high micromolar concentrations, to identify the effective range.
-
-
Possible Cause: Insufficient intracellular conversion to the active triphosphate form.
-
Solution: The efficiency of intracellular phosphorylation can be cell-type dependent. Consider using a different cell line that may have higher kinase activity.
-
-
Possible Cause: The virus is not susceptible to this class of inhibitor.
-
Solution: Confirm that the viral polymerase is a suitable target for nucleoside analogs. Review the literature for the specific virus you are studying.
-
Problem 3: High cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause: The compound has a narrow therapeutic window in the chosen cell line.
-
Solution: Test the compound in a different, less sensitive cell line if possible. It is also important to accurately determine the CC50 and EC50 to calculate the selectivity index.
-
-
Possible Cause: Compound interference with the cytotoxicity assay.
-
Solution: Some compounds can interfere with metabolic assays like the MTT assay. Use an alternative cytotoxicity assay, such as the lactate dehydrogenase (LDH) release assay, to confirm the results.
-
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of 3'-Deoxyadenosine Analogs against Various Viruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 | |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | |
| 3'-deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | |
| 3'-deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | |
| 3'-deoxy-3'-fluoroadenosine | West Nile Virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | |
| 3'-deoxy-3'-fluoroadenosine | West Nile Virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) - Hypr | HBCA | 3.1 ± 1.1 | >25 | >8.1 | |
| 3'-deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) - MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | |
| Cordycepin (3'-deoxyadenosine) | SARS-CoV-2 | Vero E6 | ~2 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after the incubation period. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add the diluted compound to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without the compound as a negative control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).
-
Cytotoxicity Assay (MTT Assay Example):
-
Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus (e.g., multiplicity of infection - MOI of 0.01 to 0.1) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Overlay: After the virus adsorption period, remove the inoculum and add the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for antiviral testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3'-Deoxyadenosine (Cordycepin)
Welcome to the technical support center for researchers investigating the anticancer properties of 3'-Deoxyadenosine (Cordycepin) and strategies to overcome resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues observed during your research on 3'-Deoxyadenosine.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or no cytotoxicity observed after 3'-Deoxyadenosine (Cordycepin) treatment. | High expression of Adenosine Deaminase (ADA) in cancer cells, which rapidly converts active 3'-Deoxyadenosine to its less active metabolite, 3'-Deoxyinosine[1][2]. | 1. Assess ADA Expression: Perform Western blot or qPCR to determine the ADA protein or mRNA levels in your cell lines. 2. Inhibit ADA: Treat cells with a combination of 3'-Deoxyadenosine and an ADA inhibitor like Pentostatin (Deoxycoformycin) or EHNA[1]. 3. Use ADA-Knockdown Model: Employ siRNA to transiently knock down ADA expression and re-evaluate sensitivity to 3'-Deoxyadenosine[1]. |
| Inconsistent results across different cancer cell lines. | Cell lines possess varying intrinsic levels of ADA expression and/or activity, leading to a heterogeneous response[1]. | 1. Characterize Cell Lines: Screen your panel of cell lines for baseline ADA expression to stratify them into "high-ADA" and "low-ADA" groups. 2. Use ADA as a Biomarker: Correlate the IC50 values of 3'-Deoxyadenosine with ADA expression levels. Low ADA expression may serve as a predictive biomarker for sensitivity. |
| Limited drug uptake suspected. | Low expression or function of nucleoside transporters responsible for drug import. Equilibrative nucleoside transporters (ENTs), particularly hENT1, are key for the uptake of nucleoside analogs. | 1. Profile Transporter Expression: Use qPCR to measure the transcript levels of hENT1 (SLC29A1) and hENT2 (SLC29A2). 2. Functional Uptake Assay: Measure the uptake of a radiolabeled nucleoside (e.g., [3H]uridine) with and without an ENT inhibitor like NBMPR to assess transporter activity. |
| Unexpected off-target effects or toxicity. | 3'-Deoxyadenosine can affect multiple pathways, including DNA repair and HSP90 function, which might vary between cell types. | 1. Dose-Response Curve: Perform a careful dose-titration to find the optimal therapeutic window. 2. Mechanism-Specific Assays: Analyze downstream markers of apoptosis (cleaved PARP, Caspase-3), DNA damage (γH2AX), and HSP90 client protein degradation to confirm the on-target mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to 3'-Deoxyadenosine (Cordycepin) in cancer cells?
The principal mechanism of resistance is the enzymatic conversion of 3'-Deoxyadenosine (the active drug) into this compound by Adenosine Deaminase (ADA). Cancer cells with high levels of ADA expression can rapidly inactivate the drug, preventing it from exerting its cytotoxic effects. Therefore, overcoming resistance often involves inhibiting ADA.
Q2: How does 3'-Deoxyadenosine enter the cell and become activated?
3'-Deoxyadenosine is a hydrophilic molecule that primarily enters cells via equilibrative nucleoside transporters (ENTs), such as hENT1 and hENT2. Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This active metabolite can then interfere with DNA and RNA synthesis and other cellular processes.
References
Technical Support Center: Enhancing the Bioavailability of 3'-Deoxyinosine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the bioavailability of 3'-Deoxyinosine through the use of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge to the oral bioavailability of this compound is its rapid metabolism in the body. This compound is a metabolite of Cordycepin (3'-deoxyadenosine), and both are susceptible to enzymatic degradation. The key enzymes involved are Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP). ADA converts 3'-deoxyadenosine to this compound, which is then further metabolized by PNP. This rapid breakdown significantly reduces the amount of this compound that reaches systemic circulation.
Q2: How can the bioavailability of this compound be enhanced?
A2: The bioavailability of this compound can be enhanced by co-administering it with inhibitors of the enzymes responsible for its metabolism. Specifically, inhibitors of Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) can prevent the degradation of this compound and its precursor, Cordycepin, leading to increased plasma concentrations and overall bioavailability.
Q3: Which inhibitors are commonly used to enhance this compound bioavailability?
A3: Commonly used inhibitors include:
-
Adenosine Deaminase (ADA) Inhibitors: Pentostatin (2'-deoxycoformycin) and Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) are potent inhibitors of ADA.[1] They prevent the conversion of 3'-deoxyadenosine to this compound, which can lead to higher systemic levels of the parent compound that is then converted to this compound.
-
Purine Nucleoside Phosphorylase (PNP) Inhibitors: Forodesine (BCX-1777) and other 9-deazaguanine derivatives are effective inhibitors of PNP. These prevent the breakdown of this compound into its base, hypoxanthine.
Q4: What are the expected quantitative effects of these inhibitors on this compound bioavailability?
A4: The co-administration of ADA inhibitors has been shown to significantly increase the plasma concentration of Cordycepin, the precursor to this compound. For instance, in rat models, the co-administration of an ADA inhibitor considerably prolonged the half-life of cordycepin in vivo.[2] While direct quantitative data on the percentage increase in this compound bioavailability is variable and depends on the specific inhibitor and experimental conditions, studies have shown that in the absence of an ADA inhibitor, cordycepin is rapidly metabolized, and only this compound is detected in plasma.[3] The oral bioavailability of this compound following oral administration of cordycepin in rats has been reported to be as high as 36.8%.[2] The use of inhibitors is expected to further increase this value by preventing its degradation.
Troubleshooting Guides
In Vitro Caco-2 Permeability Assays
Problem: Low Apparent Permeability (Papp) of this compound.
-
Possible Cause 1: Rapid Metabolism by Caco-2 Cells. Caco-2 cells can express metabolic enzymes like ADA and PNP that degrade this compound and its precursor.
-
Solution: Co-incubate the cells with known inhibitors of ADA (e.g., Pentostatin) and PNP (e.g., Forodesine). This will reduce the metabolic breakdown of the compound and provide a more accurate measure of its permeability. Studies have shown that in the absence of an ADA inhibitor, cordycepin permeation is not detected, and only its metabolite, this compound, permeates the Caco-2 monolayer.[3]
-
-
Possible Cause 2: Active Efflux. this compound may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on the apical side of the Caco-2 monolayer.
-
Solution: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. To confirm, co-incubate with known efflux pump inhibitors like verapamil.
-
Problem: High Variability in Papp Values Between Experiments.
-
Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity. The tightness of the cell monolayer can vary between cultures.
-
Solution: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after each experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm monolayer integrity.
-
-
Possible Cause 2: Inconsistent Cell Passage Number. The expression of transporters and metabolic enzymes can change with cell passage number.
-
Solution: Use Caco-2 cells within a consistent and defined passage number range for all experiments to ensure reproducibility.
-
In Vivo Pharmacokinetic Studies
Problem: Low or Undetectable Plasma Concentrations of this compound.
-
Possible Cause 1: Rapid In Vivo Metabolism. Similar to the in vitro setting, rapid metabolism by ADA and PNP is a major factor in vivo.
-
Solution: Co-administer this compound (or its precursor, Cordycepin) with an appropriate inhibitor (e.g., Pentostatin for ADA). This has been shown to maintain detectable plasma levels of the parent compound and its metabolite.
-
-
Possible Cause 2: Insufficient Dose. The administered dose may be too low to achieve detectable plasma concentrations after first-pass metabolism.
-
Solution: Conduct a dose-ranging study to determine the optimal dose that results in measurable plasma concentrations without causing toxicity.
-
Problem: High Variability in Pharmacokinetic Parameters (e.g., AUC, Cmax) Between Subjects.
-
Possible Cause 1: Inter-individual Differences in Enzyme Activity. The expression and activity of ADA and PNP can vary between individual animals.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. If possible, phenotype the animals for high or low enzyme activity before the study.
-
-
Possible Cause 2: Issues with Formulation and Administration. Inconsistent formulation or gavage technique can lead to variable absorption.
-
Solution: Ensure the drug formulation is homogenous and stable. Standardize the oral gavage procedure to minimize variability in administration.
-
HPLC/LC-MS/MS Analysis
Problem: Poor Peak Shape or Resolution for this compound.
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or organic solvent composition of the mobile phase may not be optimal for the separation of polar nucleosides.
-
Solution: Optimize the mobile phase. For reversed-phase HPLC, a mobile phase consisting of a low pH buffer (e.g., phosphate buffer) and a polar organic solvent like methanol or acetonitrile is often effective. Gradient elution may be necessary to achieve good separation from other plasma components.
-
-
Possible Cause 2: Column Contamination. Accumulation of plasma proteins or other endogenous compounds on the column can degrade performance.
-
Solution: Use a guard column to protect the analytical column. Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances. Regularly flush the column with a strong solvent to remove contaminants.
-
Problem: Low Sensitivity or Inconsistent Quantification.
-
Possible Cause 1: Matrix Effects in LC-MS/MS. Co-eluting endogenous compounds from the plasma matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Solution: Develop a sample preparation method that effectively removes matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
-
-
Possible Cause 2: Analyte Degradation. this compound may be unstable in the collected biological samples.
-
Solution: Process and analyze samples as quickly as possible. If storage is necessary, store them at -80°C. Add enzyme inhibitors to the collection tubes to prevent ex vivo degradation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cordycepin and this compound in Rats Following Intravenous and Oral Administration of Cordycepin.
| Parameter | Intravenous (8 mg/kg) | Intravenous (20 mg/kg) | Oral (8 mg/kg) | Oral (80 mg/kg) |
| Cordycepin | ||||
| C₀ (ng/mL) | 1,234 ± 345 | 17,098 ± 4,567 | Not Detected | Not Detected |
| AUC₀₋inf (ngh/mL) | 567 ± 123 | 670 ± 154 | Not Detected | Not Detected |
| This compound | ||||
| Cmax (ng/mL) | 1,543 ± 234 | 3,456 ± 567 | 456 ± 112 | 2,345 ± 432 |
| AUC₀₋inf (ngh/mL) | 2,345 ± 345 | 5,678 ± 789 | 865 ± 154 | 4,567 ± 654 |
| Bioavailability (%) | - | - | 36.8 | - |
Table 2: Apparent Permeability (Papp) of Cordycepin and this compound Across Caco-2 Cell Monolayers.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) |
| Cordycepin (with Pentostatin) | Apical to Basolateral | 1.2 ± 0.3 |
| Basolateral to Apical | 2.5 ± 0.5 | |
| This compound (from Cordycepin without Pentostatin) | Apical to Basolateral | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be >200 Ω·cm². Confirm integrity with a Lucifer yellow permeability assay.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound (or Cordycepin) in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). For inhibitor studies, add the desired concentration of the ADA or PNP inhibitor to the dosing solution.
-
Transport Experiment:
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Drug Formulation and Administration:
-
For oral administration, dissolve this compound and the inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose by oral gavage.
-
For intravenous administration, dissolve the compound in sterile saline and administer via the tail vein.
-
-
Blood Sampling: Collect blood samples from the jugular vein or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant and enzyme inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for Analysis: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). The supernatant can be further purified by solid-phase extraction.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Signaling Pathways and Experimental Workflows
References
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel nucleoside rescue metabolic pathway may be responsible for therapeutic effect of orally administered cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
3'-Deoxyinosine stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 3'-Deoxyinosine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a purine nucleoside analog of inosine, lacking the hydroxyl group at the 3' position of the deoxyribose sugar.[1] Like many nucleoside analogs, its long-term stability is primarily affected by the hydrolysis of the N-glycosidic bond, which connects the hypoxanthine base to the deoxyribose sugar. This degradation is significantly influenced by pH and temperature.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid powder at -20°C or below. Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C. Under these conditions, stock solutions are generally stable for up to one year. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway for this compound under acidic conditions is the cleavage of the N-glycosidic bond, resulting in the formation of hypoxanthine and the corresponding 3-deoxyribose sugar moiety. In biological systems, this compound can be a metabolite of cordycepin (3'-deoxyadenosine) through the action of adenosine deaminase.[2]
Q4: How can I assess the purity and degradation of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of this compound and quantify any degradation products. This method should be able to separate the intact this compound from its potential degradants, such as hypoxanthine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of this compound in stock solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions have been stored at -80°C and that the number of freeze-thaw cycles has been minimized.
-
Assess Purity: Analyze an aliquot of your stock solution using a stability-indicating HPLC method to check for the presence of degradation products.
-
Prepare Fresh Stock: If degradation is suspected or confirmed, prepare a fresh stock solution from solid this compound.
-
-
-
Possible Cause 2: Instability in aqueous assay media.
-
Troubleshooting Steps:
-
Check pH of Media: Acidic conditions can accelerate the hydrolysis of the N-glycosidic bond. If your cell culture medium or assay buffer is acidic, consider if this might be contributing to degradation over the course of the experiment.[3]
-
Perform a Time-Course Experiment: To assess stability in your specific assay medium, incubate a solution of this compound in the medium at the experimental temperature (e.g., 37°C) and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining intact compound.
-
Prepare Fresh Working Solutions: Always prepare working solutions of this compound immediately before use.
-
-
-
Possible Cause 3: Enzymatic degradation in biological samples.
-
Troubleshooting Steps:
-
Consider Metabolic Pathways: In certain cell types or biological matrices, enzymes may metabolize this compound. For instance, purine nucleoside phosphorylase can cleave the glycosidic bond.[4]
-
Literature Review: Check for known metabolic pathways of this compound in your specific experimental system.
-
Use of Inhibitors: If enzymatic degradation is suspected, the use of appropriate enzyme inhibitors in control experiments can help to clarify the cause of instability.
-
-
Problem 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If your HPLC method shows unexpected peaks, use a mass spectrometer (LC-MS) to determine their mass-to-charge ratio (m/z). The primary degradation product, hypoxanthine, will have a distinct mass.
-
Perform Forced Degradation Study: To confirm the identity of degradation peaks, subject a sample of this compound to forced degradation conditions (e.g., mild acid treatment) and compare the resulting chromatogram to your experimental sample.[5]
-
Check Purity of Starting Material: Analyze the solid this compound to ensure it meets the required purity specifications.
-
-
Quantitative Data on Nucleoside Analog Stability
While specific kinetic data for this compound is limited in the public domain, the stability of structurally similar nucleoside analogs provides valuable insights.
Table 1: Stability of 2-chloro-2'-deoxyadenosine (a purine deoxynucleoside analog) at 37°C.
| pH | Time (hours) | Remaining Compound (%) | Half-life (T 1/2) (hours) |
| 1 | 2 | 2 | 0.37 |
| 2 | 6 | 13 | 1.6 |
| Neutral/Basic | >6 | Stable | Not Determined |
Table 2: General Stability of N-Glycosidic Bonds in Deoxynucleosides.
| Nucleoside Type | Relative Stability to Acid Hydrolysis |
| Purine Deoxynucleosides | More Labile |
| Pyrimidine Deoxynucleosides | More Stable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nucleoside Analogs (General Approach)
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 250 nm).
-
Procedure:
-
Prepare a standard solution of this compound and a separate standard of hypoxanthine.
-
Inject the standards to determine their retention times.
-
Optimize the mobile phase gradient to achieve baseline separation between this compound and hypoxanthine.
-
Validate the method for linearity, accuracy, and precision according to ICH guidelines.
-
Inject experimental samples to quantify the amount of intact this compound and any degradation products.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and validate a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a mild acidic solution (e.g., 0.1 M HCl).
-
Incubate at a controlled temperature (e.g., 60°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and neutralize it with an equal volume of a suitable base (e.g., 0.1 M NaOH).
-
Analyze the samples by the developed stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing a mild oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature, protected from light.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Store solid this compound at an elevated temperature (e.g., 80°C).
-
At various time points, dissolve a sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., UV lamp).
-
Analyze aliquots at various time points, comparing to a control sample kept in the dark.
-
Visualizations
References
- 1. Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cordycepin and its metabolite this compound in rat whole blood by ultra-high-performance liquid chromatography coupled with Q Exactive hybrid quadrupole orbitrap high-resolution accurate mass spectrometry and its application to accurate pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolism of exogenous deoxyinosine in cultured epithelial amniotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Unveiling the Cytotoxic Superiority of Cordycepin Over its Metabolite, 3'-Deoxyinosine
In the landscape of potential anticancer agents, the nucleoside analog cordycepin has demonstrated significant cytotoxic effects across a spectrum of cancer cell lines. A critical aspect of its activity lies in its metabolic conversion to 3'-deoxyinosine, a process that profoundly diminishes its therapeutic efficacy. This comparative guide delves into the cytotoxic profiles of both compounds, presenting experimental data that underscores the superior anticancer properties of cordycepin and elucidating the underlying molecular mechanisms.
Executive Summary
Experimental evidence consistently demonstrates that cordycepin is a potent cytotoxic agent against various cancer cell types, while its metabolite, this compound, is largely considered to be cytotoxically inactive. The conversion of cordycepin to this compound, mediated by the enzyme adenosine deaminase (ADA), represents a key deactivation pathway. Consequently, the cytotoxic efficacy of cordycepin is significantly influenced by the intracellular levels of ADA in cancer cells. This guide will explore the mechanisms of action of cordycepin, present available data on its cytotoxicity, and detail the experimental protocols used to assess these effects.
Comparative Cytotoxicity: A Data-Driven Overview
While direct comparative studies providing IC50 values for both cordycepin and this compound in the same cell lines are scarce due to the established inactivity of the latter, the available data for cordycepin highlights its potent cytotoxic nature.
| Cell Line | Cancer Type | Cordycepin IC50 (µM) | Reference |
| B16-BL6 | Mouse Melanoma | 39 | [1] |
| Lewis Lung Carcinoma | Mouse Lung Carcinoma | 48 | [1] |
| HCT116 | Colorectal Cancer | Not specified, but shown to induce apoptosis | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
It is widely acknowledged in the scientific literature that this compound is the result of the deamination of cordycepin by adenosine deaminase (ADA) and is considered a "cytotoxically inactive derivative".[3] This enzymatic conversion is a critical factor in determining the in vivo and in vitro efficacy of cordycepin.[3]
Mechanisms of Action: Why Cordycepin Prevails
The cytotoxic effects of cordycepin are attributed to its ability to interfere with key cellular processes, ultimately leading to apoptosis (programmed cell death). In contrast, this compound does not exhibit these effects.
Cordycepin's Multi-Faceted Attack on Cancer Cells:
-
Induction of Apoptosis: Cordycepin activates multiple signaling pathways that converge to induce apoptosis. This includes the activation of death receptors like DR3, triggering the caspase cascade (caspase-8, -9, and -3), and modulating the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.
-
MAPK Pathway Modulation: Cordycepin influences the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, which play crucial roles in cell proliferation, differentiation, and apoptosis.
-
Inhibition of Proliferation: By affecting various signaling cascades, cordycepin can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.
The structural difference between cordycepin (3'-deoxyadenosine) and this compound is the substitution of the amino group at the 6th position of the purine ring with a hydroxyl group. This seemingly minor change drastically alters the molecule's ability to interact with cellular targets and trigger the apoptotic machinery.
The Decisive Role of Adenosine Deaminase (ADA)
The enzyme adenosine deaminase (ADA) is a key determinant of cordycepin's cytotoxic activity. ADA catalyzes the conversion of cordycepin to this compound, effectively neutralizing its anticancer effects.
Caption: Metabolic conversion of cordycepin to this compound by ADA.
The expression levels of ADA can vary significantly among different cancer cell types. Tumors with high levels of ADA are likely to be more resistant to cordycepin treatment due to its rapid degradation. Conversely, cancer cells with low ADA expression are more susceptible to the cytotoxic effects of cordycepin. This has led to the exploration of co-administering cordycepin with ADA inhibitors to enhance its therapeutic potential.
Experimental Protocols
The evaluation of cytotoxicity is a fundamental aspect of cancer research. The following is a generalized protocol for assessing the cytotoxic effects of compounds like cordycepin and this compound using a standard in vitro assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cordycepin and this compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of cordycepin or this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Caption: Workflow of a typical MTT cytotoxicity assay.
Conclusion
References
- 1. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antifungal Activity of 3′-Deoxyadenosine (Cordycepin) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Control Experiments for 3'-Deoxyinosine Treatment
For researchers, scientists, and drug development professionals, establishing a robust experimental design is paramount to generating reliable and reproducible data. When investigating the in vitro effects of the nucleoside analog 3'-Deoxyinosine, a comprehensive set of control experiments is essential to validate findings and accurately interpret results. This guide provides a comparative overview of the necessary controls, their purpose, and the experimental data they generate, ensuring the scientific rigor of your study.
This compound, a derivative of the nucleoside inosine, has garnered interest for its potential therapeutic activities. As with any experimental compound, its effects in cell-based assays must be carefully dissected from confounding variables. This is achieved through a well-structured set of control experiments that serve as benchmarks for comparison. The primary controls for in vitro studies involving this compound treatment include negative controls, positive controls, and a vehicle control.
Comparative Overview of Essential In Vitro Controls
A systematic approach to control experiments allows for the clear attribution of observed effects to the compound . The table below summarizes the key control groups, their composition, and their specific roles in a typical antiviral or cytotoxicity study of this compound.
| Control Type | Components | Purpose | Expected Outcome |
| Negative Control (Untreated) | Cells + Virus (for antiviral assay) or Cells only (for cytotoxicity assay) + Standard Culture Medium | To establish a baseline for maximal viral replication or normal cell viability in the absence of any treatment. | High viral titer or high cell viability. |
| Vehicle Control | Cells + Virus (for antiviral assay) or Cells only (for cytotoxicity assay) + Solvent for this compound (e.g., DMSO) | To determine if the solvent used to dissolve this compound has any effect on viral replication or cell viability.[1][2][3] | Viral titer or cell viability should be comparable to the negative control. Any significant difference indicates a solvent-induced effect. |
| Positive Control | Cells + Virus + Known Antiviral Drug (e.g., Remdesivir for SARS-CoV-2, Oseltamivir for Influenza) | To confirm that the experimental assay is sensitive to inhibition and is functioning correctly.[4][5] | Significant reduction in viral titer compared to the negative and vehicle controls. |
| Test Group | Cells + Virus + this compound | To evaluate the specific antiviral effect of this compound. | A dose-dependent reduction in viral titer would indicate antiviral activity. |
| Cytotoxicity Control (Cells only) | Cells + this compound (at various concentrations) | To assess the toxicity of this compound on the host cells in the absence of the virus. | To determine the concentration at which this compound becomes toxic to the cells, which is crucial for interpreting antiviral data. |
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of these experiments and the potential mechanism of action of this compound, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments required to assess the in vitro activity of this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the reduction in infectious virus particles produced in the presence of the test compound.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well plates and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control drug, and the vehicle control in serum-free culture medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing the different concentrations of this compound or control compounds.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the 50% effective concentration (EC50) using regression analysis.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or the vehicle control. Include wells with untreated cells as a negative control. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the 50% cytotoxic concentration (CC50) using regression analysis.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the viral polymerase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a synthetic RNA template-primer, and a buffer containing NTPs (ATP, GTP, CTP, UTP), with one of the NTPs being radiolabeled or fluorescently labeled.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate (the active metabolite) or a known polymerase inhibitor (positive control) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
-
Reaction Termination and Product Separation: Stop the reaction and separate the newly synthesized, labeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.
-
Quantification: Quantify the amount of labeled RNA product.
-
Data Analysis: Determine the concentration of this compound triphosphate that inhibits 50% of the polymerase activity (IC50).
By diligently implementing these control experiments and following standardized protocols, researchers can generate high-quality, reliable data on the in vitro efficacy and safety profile of this compound, paving the way for further preclinical and clinical development.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
In Vivo Efficacy of 3'-Deoxyinosine's Pro-Drug, Cordycepin, Demonstrates Anti-Tumor and Anti-Inflammatory Properties
This comparison guide summarizes key findings from in vivo animal studies investigating the anti-tumor and anti-inflammatory effects of cordycepin. The data presented is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current state of preclinical research.
Summary of In Vivo Anti-Tumor Efficacy of Cordycepin
The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of cordycepin in different cancer models.
| Cancer Type | Animal Model | Treatment Group | Control Group | Outcome | Tumor Inhibition Rate | Reference |
| Tongue Squamous Cell Carcinoma | Nude mice with TCA8113 cell xenografts | Cordycepin | Model group | Reduced tumor weight and growth | 56.09% | [1] |
| Malignant Peripheral Nerve Sheath Tumor | Nude mice with xenograft tumors | Cordycepin (67 mg/kg, i.p., every other day) | Vehicle (PEG) | Significant decrease in tumor size after 10 days | Not specified | [2] |
| Hepatocellular Carcinoma | Nude mice with Huh-7 cell xenografts | Cordycepin (2.4 mg/kg/day, s.c. micro-osmotic pump) | DMSO | Significantly reduced tumor size | Not specified | [3] |
| Oral Cancer | Murine oral cancer model (4-NQO induced) | Cordyceps militaris preparation (CMP) containing cordycepin (500 mg/kg/day and 1500 mg/kg/day) | Vehicle | Significantly inhibited tumor development and malignant transformation | Not specified | [4][5] |
| Pancreatic Cancer | Nude mice with BxPC-3 cell xenografts | Cordycepin (10 mg/kg, oral administration, daily) | Saline | Inhibition of tumor growth | Not specified | |
| Colorectal Cancer | BALB/c mice with CT26 cell xenografts | Cordycepin (25 mg/kg, daily intragastric administration) | PBS | Significantly inhibited tumor growth | Not specified | |
| Colorectal Cancer | C57BL/6 mice with MC38 cell xenografts | Cordycepin (25 mg/kg, daily intragastric administration) | PBS | Significantly inhibited tumor growth | Not specified |
Summary of In Vivo Anti-Inflammatory Efficacy of Cordycepin
| Condition | Animal Model | Treatment Group | Control Group | Key Findings | Reference |
| Neuroinflammation (Parkinson's Disease Model) | LPS-treated mice | Cordycepin | LPS-treated group | Reduced activation of microglia; Reversed the increase in TNF-α and IL-1β levels; Inhibited the expression of iNOS and COX-2. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | EAE mouse model | Cordycepin | EAE group | Decreased expression of trafficking factors in the CNS; Inhibited secretion of IFN-γ, IL-6, TNF-α, and IL-17; Attenuated disease symptoms. | |
| Traumatic Brain Injury (TBI) | CCI-induced TBI mice | Cordycepin | Vehicle | Ameliorated long-term neurological deficits; Reduced neuronal tissue loss; Inhibited pro-inflammatory microglia/macrophage polarization. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative experimental protocols from the cited in vivo studies.
Xenograft Tumor Model for Tongue Squamous Cell Carcinoma
-
Animal Model: Nude mice.
-
Cell Line: Human tongue squamous cell carcinoma TCA-8113 cells.
-
Tumor Induction: Subcutaneous injection of TCA-8113 cells into the mice.
-
Treatment: After tumor establishment, mice were treated with cordycepin. The control group received a vehicle.
-
Duration: 8 weeks.
-
Efficacy Endpoints: Tumor weight and tumor volume were measured to calculate the tumor inhibition rate. Histopathological analysis of tumor tissue was also performed.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animal Model: Mice.
-
Induction of Neuroinflammation: Intraperitoneal injection of LPS.
-
Treatment: Cordycepin was administered to the treatment group. The control group received LPS only.
-
Efficacy Endpoints:
-
Immunohistochemistry for Iba1-positive cells (a marker for microglia activation) in the substantia nigra.
-
ELISA to measure the levels of pro-inflammatory cytokines (TNF-α and IL-1β) in the substantia nigra.
-
Western blot analysis to determine the expression of inflammatory enzymes (iNOS and COX-2).
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and study design.
Caption: Metabolic pathway of cordycepin to this compound and its active form.
Caption: A typical experimental workflow for in vivo xenograft studies.
References
- 1. Cordycepin, a metabolite of Cordyceps militaris, inhibits xenograft tumor growth of tongue squamous cell carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin inhibits the proliferation of malignant peripheral nerve sheath tumor cells through the p53/Sp1/tubulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin Suppresses Endothelial Cell Proliferation, Migration, Angiogenesis, and Tumor Growth by Regulating Focal Adhesion Kinase and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cordycepin and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Activity: A Comparative Guide to 3'-Deoxyinosine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 3'-Deoxyinosine and its derivatives, focusing on their structural activity relationships (SAR) in the context of anticancer research. By examining key structural modifications and their impact on cytotoxicity, we aim to illuminate pathways for the rational design of more potent therapeutic agents.
This compound is a purine nucleoside that plays a significant role as the primary metabolite of cordycepin (3'-deoxyadenosine), a compound known for its anticancer properties. The conversion of cordycepin to this compound is facilitated by the enzyme adenosine deaminase (ADA). This metabolic step is a critical determinant of activity, as the anticancer efficacy of cordycepin is notably higher in cancer cells with low ADA expression. High levels of ADA lead to the rapid conversion of cordycepin to this compound, which is generally considered to be less active. However, in some cellular contexts, this compound can be phosphorylated to cordycepin 5'-triphosphate, the active form of the drug, suggesting a more complex role for this metabolite.
This guide will delve into the available data on 3'-deoxynucleoside analogs to draw comparisons and infer the SAR for potential this compound derivatives.
Comparative Cytotoxicity of 3'-Deoxynucleoside Derivatives
While comprehensive SAR studies on a wide range of this compound derivatives are limited in the public domain, valuable insights can be gleaned from studies on analogous 3'-deoxypyrimidine nucleosides. The following table summarizes the in vitro anticancer activity of 3'-deoxycytidine and its acetylated derivatives against various cancer cell lines.
| Compound | Modification | CCRF-CEM (ED50, µM) | L1210 (ED50, µM) | P388 (ED50, µM) | S-180 (ED50, µM) |
| 3'-Deoxycytidine | - | 25 | 5 | 2.5 | 15 |
| 3'-Deoxy-ara-C | 2'-hydroxyl (ara) | 2 | 10 | 5 | 34 |
| 3'-Deoxy-ara-C (5'-O-acetyl) | 5'-O-acetylation | 0.4 | 3 | 3 | 13 |
| 3'-Deoxy-ara-C (2'-O-acetyl) | 2'-O-acetylation | In the same range as 3'-Deoxy-ara-C | In the same range as 3'-Deoxy-ara-C | In the same range as 3'-Deoxy-ara-C | In the same range as 3'-Deoxy-ara-C |
| 3'-Deoxy-ara-C (2',5'-di-O-acetyl) | 2',5'-di-O-acetylation | In the same range as 3'-Deoxy-ara-C | In the same range as 3'-Deoxy-ara-C | In the same range as 3'-Deoxy-ara-C | In the same range as 3'-Deoxy-ara-C |
Data sourced from a study on 3'-deoxy pyrimidine nucleoside analogues.[1]
Key Observations from the Data:
-
Stereochemistry at C2': The arabinose configuration at the 2'-position (3'-Deoxy-ara-C) significantly enhances the cytotoxic activity against CCRF-CEM cells by 12.5-fold compared to the ribose configuration (3'-Deoxycytidine).[1]
-
5'-O-Acetylation: Acetylation at the 5'-hydroxyl group of 3'-Deoxy-ara-C leads to a substantial increase in potency against CCRF-CEM cells, with the ED50 value dropping to 0.4 µM.[1] This suggests that the acetylated derivative may have improved cellular uptake or acts as a prodrug.
-
2'-O-Acetylation: Acetylation at the 2'-position, either alone or in combination with 5'-acetylation, maintains a similar level of anticancer activity as the parent 3'-Deoxy-ara-C.[1]
These findings underscore the importance of modifications on the sugar moiety in influencing the biological activity of 3'-deoxynucleosides.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the synthesis and evaluation of 3'-deoxynucleoside derivatives are provided below.
General Synthesis of 2',3'-Dideoxyinosine
A sustainable and improved protocol for the synthesis of 2',3'-dideoxynucleosides, such as didanosine (ddI), has been established. This process involves the radical deoxygenation of a ribonucleoside 2',3'-bisxanthate intermediate.
-
Preparation of the 2',3'-bisxanthate derivative: The starting ribonucleoside is reacted with an alkylating agent such as bromoethane or 3-bromopropanenitrile to form the corresponding 2',3'-bisxanthate.
-
Radical Deoxygenation: The bisxanthate derivative is then subjected to a radical deoxygenation reaction. Environmentally friendly and less hazardous reagents like tris(trimethylsilyl)silane and 1,1'-azobis(cyclohexanecarbonitrile) are used in place of tributyltin hydride and AIBN, respectively.
-
Deprotection: The 5'-O-silyl ether protecting group is removed using a reagent like TBAF or (–)-CSA.
-
Enzymatic Conversion (for inosine): In the case of synthesizing 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine is first synthesized and then converted to 2',3'-dideoxyinosine in high yield using the enzyme adenosine deaminase.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized nucleoside analogues can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (or ED50) values are determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms
The biological activity of 3'-deoxynucleosides is intrinsically linked to their metabolism and interaction with key cellular pathways. The following diagram illustrates the metabolic relationship between cordycepin and this compound and their subsequent intracellular activation.
Caption: Metabolic pathway of Cordycepin and this compound.
This diagram illustrates that cordycepin is taken up by the cell and can be either converted to the less active this compound by ADA or phosphorylated to its active triphosphate form. This compound can, in some cases, be converted back to cordycepin, highlighting a potential for metabolic salvage pathways to influence the overall activity.
Experimental Workflow for SAR Studies
A systematic approach is crucial for elucidating the structure-activity relationships of novel compounds. The following workflow outlines the key steps in the process of synthesizing and evaluating this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
This workflow emphasizes the iterative nature of drug discovery, where the results of biological testing feed back into the design of new and potentially more effective analogues.
References
A Comparative Guide to 3'-Deoxyinosine Quantification Methods
For researchers, scientists, and drug development professionals engaged in the study of nucleoside analogs, the accurate quantification of 3'-Deoxyinosine (3'-dI) is critical. As the primary metabolite of the promising therapeutic agent cordycepin (3'-deoxyadenosine), understanding its pharmacokinetics and metabolic fate is paramount. This guide provides a comprehensive cross-validation of the most common analytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An overview of a potential enzymatic assay is also discussed.
Data Presentation: A Comparative Analysis of Performance
The choice of quantification method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance metrics for HPLC-UV and LC-MS/MS methods for this compound quantification, based on validated methods for similar nucleoside analogs and specific data for 3'-dI where available.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~100 ng/mL[1] | ~0.04 pg[2] |
| Limit of Quantification (LOQ) | ~250 ng/mL[1] | ~0.1 pg[2] |
| Linearity Range | 0.25 - 5 µg/mL[1] | 1.05 - 10,000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 94.4 - 109.5% |
| Precision (%RSD) | < 10% | < 5.5% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Workflows and Metabolic Pathway
The general workflow for quantifying this compound in biological samples involves several key steps, from sample preparation to data analysis. The metabolic pathway highlights the biotransformation of cordycepin to this compound and its subsequent activation.
References
Unveiling the Antiviral Potential of 3'-Deoxyinosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral spectrum of 3'-Deoxyinosine, a key metabolite of the promising antiviral agent cordycepin (3'-deoxyadenosine). While direct antiviral profiling of this compound is limited in publicly available research, its significance lies in a metabolic rescue pathway that reconverts it to the active antiviral form, cordycepin triphosphate. This document summarizes the existing experimental data for cordycepin and related nucleoside analogs to infer the potential antiviral scope of this compound and compares its activity with other relevant antiviral compounds.
Executive Summary
This compound is the primary metabolite of cordycepin, formed through deamination by adenosine deaminase (ADA).[1] Initially considered an inactive byproduct, recent studies have revealed that this compound can be intracellularly converted back to cordycepin and subsequently phosphorylated to the active antiviral agent, cordycepin triphosphate.[2] This "metabolic rescue" suggests that this compound serves as a reservoir for the active compound, contributing to the overall therapeutic effect of orally administered cordycepin.[2] This guide presents the antiviral data for cordycepin as a surrogate to understand the potential antiviral spectrum of its key metabolite, this compound, and provides a comparative landscape of related nucleoside analogs.
Comparative Antiviral Activity
The antiviral activity of nucleoside analogs is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.
While specific EC50 and CC50 values for this compound are not widely reported, the following tables summarize the antiviral activity of its parent compound, cordycepin, and a structurally related fluorinated analog, 3'-deoxy-3'-fluoroadenosine, against a range of viruses.
Table 1: Antiviral Activity of Cordycepin (3'-deoxyadenosine)
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | ~2 | >100 | >50 | [3] |
| Flaviviridae | Dengue Virus (DENV) | Vero | Not specified | >800 | Not specified | [4] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Not specified | Not specified | Not specified |
Table 2: Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) | PS | 1.6 - 2.2 | >25 | >11.4 - 15.6 | |
| Flaviviridae | Zika Virus (ZIKV) | PS | 1.1 - 1.6 | >25 | >15.6 - 22.7 | |
| Flaviviridae | West Nile Virus (WNV) | PS | 3.7 - 4.7 | >25 | >5.3 - 6.8 | |
| Poxviridae | Vaccinia Virus | Not specified | Active | Not specified | Not specified | |
| Picornaviridae | Poliovirus, Coxsackie B | Not specified | Active | Not specified | Not specified | |
| Togaviridae | Sindbis, Semliki Forest | Not specified | Active | Not specified | Not specified | |
| Reoviridae | Reovirus | Not specified | Active | Not specified | Not specified |
Table 3: Comparative Antiviral Activity against SARS-CoV-2
| Compound | Target | Cell Line | EC50 (µM) | Reference |
| Cordycepin | RNA Polymerase | Vero E6 | ~2 | |
| Remdesivir | RNA Polymerase | Vero E6 | 0.77 | |
| Molnupiravir | RNA Polymerase | Vero E6 | 0.3 |
Mechanism of Action
The primary antiviral mechanism of cordycepin, and by extension the reactivated this compound, is the inhibition of viral RNA synthesis. As a nucleoside analog, cordycepin is intracellularly phosphorylated to its triphosphate form. This active metabolite competes with natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The absence of a 3'-hydroxyl group on the ribose sugar of cordycepin prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination and the cessation of viral replication.
The metabolic conversion of this compound back to the active cordycepin triphosphate is a key aspect of its potential antiviral effect.
Figure 1: Metabolic pathway of this compound and its activation.
Experimental Protocols
The following are generalized protocols for the in vitro assays commonly used to determine the antiviral activity and cytotoxicity of nucleoside analogs.
Cytopathic Effect (CPE) Inhibition Assay (for EC50 Determination)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound, cordycepin) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells (typically 48-72 hours).
-
Quantification of CPE: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (for CC50 Determination)
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Measure cell viability using a colorimetric assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General workflow for in vitro antiviral and cytotoxicity assays.
Conclusion
While direct evidence for the antiviral spectrum of this compound is not extensively documented, its role as a key metabolite of cordycepin and its potential for intracellular reactivation to the potent antiviral agent, cordycepin triphosphate, underscore its importance in the therapeutic effects of cordycepin. The broad-spectrum antiviral activity of cordycepin against various RNA viruses, including SARS-CoV-2, suggests that this compound, through its metabolic rescue, contributes to this wide range of action. Further research is warranted to directly assess the antiviral efficacy and cytotoxicity of this compound to fully elucidate its therapeutic potential as a standalone agent or as a crucial component of cordycepin's overall pharmacology. The comparative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development.
References
3'-Deoxyinosine: A Potential Biomarker for Predicting Therapeutic Response to Cordycepin
An Objective Comparison Guide for Researchers and Drug Development Professionals
The landscape of personalized medicine is continually evolving, with a growing emphasis on the identification of biomarkers that can predict a patient's response to a specific therapy. While not a traditional disease biomarker, 3'-Deoxyinosine, the primary metabolite of the investigational anticancer and anti-inflammatory agent cordycepin (3'-deoxyadenosine), is emerging as a critical indicator of therapeutic efficacy. This guide provides a comprehensive comparison of this compound as a biomarker for predicting cordycepin treatment response against alternative predictive markers, supported by experimental data and detailed methodologies.
The Role of this compound in Cordycepin Metabolism
Cordycepin exerts its biological effects, including anti-tumor and anti-inflammatory activities, primarily after being converted intracellularly to cordycepin triphosphate. However, its therapeutic potential is often limited by its rapid conversion to this compound by the enzyme adenosine deaminase (ADA). This metabolic inactivation is a key mechanism of resistance to cordycepin therapy.[1][2] Therefore, the levels of this compound, particularly in relation to cordycepin, can serve as a crucial biomarker for assessing the metabolic fate and potential efficacy of cordycepin in a given biological system.
Recent studies have suggested that this compound, once considered an inactive product, may be converted back to cordycepin or directly to the active cordycepin triphosphate in certain cell types, such as macrophages and some tumor cells.[3] This adds a layer of complexity to its role but reinforces the importance of its measurement in understanding the overall pharmacological impact of cordycepin administration.
Comparative Analysis of Predictive Biomarkers for Cordycepin Therapy
The primary alternative to monitoring this compound levels for predicting cordycepin response is the direct assessment of ADA expression or activity. The following table summarizes the quantitative data for these two biomarker approaches.
| Biomarker | Method of Analysis | Sample Type | Key Findings | Reference |
| This compound/ Cordycepin Ratio | LC-MS/MS | Plasma, Whole Blood, Cell Lysates | High ratios indicate rapid metabolism of cordycepin and potential resistance. Low ratios suggest higher bioavailability of the active drug. | [4] |
| Adenosine Deaminase (ADA) Expression | Western Blot, Immunohistochemistry (IHC), qRT-PCR | Tumor Tissue, Cell Lysates | High ADA expression is correlated with resistance to cordycepin's anti-cancer effects. Low ADA expression is associated with sensitivity. | [1] |
| Adenosine Deaminase (ADA) Activity | Spectrophotometric Assay | Cell Lysates, Plasma | High ADA activity leads to rapid conversion of cordycepin to this compound, resulting in reduced therapeutic efficacy. |
Experimental Protocols
Objective: To determine the concentrations of this compound and cordycepin in biological samples to assess the rate of cordycepin metabolism.
Methodology:
-
Sample Preparation: Plasma or cell lysate samples are subjected to protein precipitation using a solvent like methanol or acetonitrile.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for cordycepin and this compound are monitored.
-
Data Analysis: A standard curve is generated using known concentrations of cordycepin and this compound to quantify their levels in the samples. The ratio of this compound to cordycepin is then calculated.
Objective: To determine the protein levels of ADA in cells or tissues as an indicator of potential cordycepin metabolism.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for ADA, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of cordycepin and the experimental workflow for assessing its metabolism.
Conclusion
The validation of this compound as a biomarker is intrinsically linked to the therapeutic application of its parent compound, cordycepin. While not a standalone disease marker, the ratio of this compound to cordycepin provides a dynamic and functionally relevant measure of drug metabolism and bioavailability. This approach, in conjunction with the assessment of ADA expression or activity, offers a powerful strategy for predicting patient response to cordycepin. For researchers and drug development professionals, incorporating the analysis of this compound and ADA levels in preclinical and clinical studies is crucial for optimizing the therapeutic potential of cordycepin and advancing towards a more personalized treatment paradigm.
References
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of 3′-Deoxyadenosine (Cordycepin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3'-Deoxyinosine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3'-Deoxyinosine.
I. Immediate Safety and Hazard Assessment
Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous substance. The primary risks associated with similar chemical compounds involve inhalation, ingestion, and skin contact. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood |
II. Step-by-Step Disposal Protocol
The core principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste must be collected separately from other waste streams.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S office.
Step 2: Waste Container Management
All waste containers must be in good condition, compatible with the chemical, and have a secure screw-top cap.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for expansion.
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
Step 3: Labeling
Clear and accurate labeling is a critical component of safe waste management.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
Step 4: Storage
Store the properly labeled and sealed waste containers in a designated, secondary containment area to prevent spills and leaks. Ensure the storage area is away from heat sources and incompatible materials.
Step 5: Disposal Request
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's EH&S department to arrange for a hazardous waste pickup. Follow their specific procedures for requesting a collection.
III. Empty Container Disposal
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (such as water or another solvent in which this compound is soluble).
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.
-
Defacing Labels: After triple-rinsing, completely deface or remove the original manufacturer's label.
-
Final Disposal: The clean, defaced container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.
IV. Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste management protocols as outlined by various academic and research institutions. These protocols are derived from regulations set forth by environmental protection agencies.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3'-Deoxyinosine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 3'-Deoxyinosine, a nucleoside analog. The following procedural guidance is based on best practices for similar compounds and is intended to supplement, not replace, institution-specific safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. Safety glasses with side shields offer minimal protection; goggles are preferred to protect against splashes. A face shield provides an additional layer of protection.[1][2][3] |
| Skin | Chemical-Resistant Gloves | Double gloving is recommended.[4] Use nitrile or other compatible chemical-resistant gloves.[2] Inspect gloves for tears or degradation before use. Change gloves immediately if contaminated. |
| Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing. Ensure the material is appropriate for the chemicals being handled. | |
| Respiratory | Chemical Fume Hood or N95 Respirator | All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available for a specific procedure, a NIOSH-approved N95 respirator or higher should be used. |
| General | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage temperature should be as recommended by the manufacturer, typically at -20°C.
-
-
Preparation and Handling :
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust, then carefully sweep the material into a designated waste container.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Experimental Workflow: Handling and Preparation
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all solid waste, including contaminated gloves, weighing paper, and unused compound, in a clearly labeled, sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Liquid Waste :
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Disposal Procedure :
-
All waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
